2-Hydroxyadipic acid
描述
This compound has been reported in Aloe africana and Caenorhabditis elegans with data available.
This compound is a hydroxy-dicarboxylic acid formed by the reduction of 2-ketoadipic acid. Deficiency of 2-ketoadipic dehydrogenase causes 2-ketoadipic acidemia (OMIM 245130), a condition characterized by accumulation and excretion of this compound (with 2-ketoadipic and 2-aminoadipic) probably without adverse phenotypic effects.(OMMBID - The Metabolic and Molecular Bases of Inherited Disease, CH.95). A method involving derivatization and combined gas chromatography--mass spectrometry has been recently developed to separate the enantiomers of 3-hydroxyadipic acid It has been shown that 3-hydroxyadipic acid excreted in urine consists of at least 95% of the L-enantiomer. This finding supports the hypothesis that dicarboxylic acids are degraded by ordinary beta-oxidation, and indicates that adipic acid may be converted into succinic acid. (A3342, A3342).
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-hydroxyhexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTXIFWBPRRYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864823 | |
| Record name | 2-Hydroxyhexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxyadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000321 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18294-85-4 | |
| Record name | 2-Hydroxyadipic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18294-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyadipic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018294854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyhexanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxyhexanedioic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R89QH9TSX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxyadipic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000321 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Hydroxyadipic Acid: Chemical Structure, Properties, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-hydroxyadipic acid, a dicarboxylic acid of growing interest in metabolic research and as a potential biochemical building block. This document details its chemical structure, physicochemical properties, metabolic context, and relevant experimental methodologies.
Chemical Structure and Properties
This compound, systematically named 2-hydroxyhexanedioic acid , is a six-carbon dicarboxylic acid with a hydroxyl group at the alpha-position.[1] Its structure is closely related to adipic acid, a key monomer in the polymer industry.
Chemical Structure:
Stereochemistry: The chiral center at the second carbon atom means that this compound can exist as two enantiomers: (R)-2-hydroxyadipic acid and (S)-2-hydroxyadipic acid.
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-hydroxyhexanedioic acid | [1][2] |
| Synonyms | α-Hydroxyadipic acid, 2-Hydroxyhexanedioate | [2][3][4] |
| Chemical Formula | C₆H₁₀O₅ | [1][2][4] |
| Molecular Weight | 162.14 g/mol | [1][2][4] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 151 °C | [5] |
| Boiling Point | 401.6 °C at 760 mmHg (Predicted) | [5] |
| Water Solubility | Soluble | [5] |
| pKa (Predicted) | 3.77 ± 0.21 | [5] |
| InChI Key | OTTXIFWBPRRYOG-UHFFFAOYSA-N | [1][2] |
| CAS Number | 18294-85-4 | [1][2][4] |
Metabolic Significance
This compound is a key intermediate in the degradation pathway of the essential amino acid L-lysine.[1][6] This metabolic process is crucial for maintaining amino acid homeostasis.
Lysine Degradation Pathway
In mammals, lysine degradation primarily occurs in the mitochondria. This compound is formed from the reduction of 2-ketoadipic acid, another intermediate in this pathway.[1][6][7] The accumulation of this compound in urine and blood is a characteristic biomarker for the rare genetic disorder known as 2-ketoadipic aciduria , which results from a deficiency in the enzyme 2-ketoadipic dehydrogenase.[1][4][6]
The following diagram illustrates the position of this compound within the lysine degradation pathway.
Potential Signaling Role
While this compound is well-established as a metabolic intermediate, its role as a signaling molecule is not yet clearly defined in scientific literature. Some studies suggest that dicarboxylic acids, in general, can influence cellular processes. For instance, they can act as alternative energy substrates and may affect the properties of cell membranes.[6][8] However, a specific signaling cascade initiated by this compound has not been identified. Future research may explore whether this molecule has signaling functions beyond its metabolic role, particularly in pathological conditions where its concentration is elevated.
Experimental Protocols
Synthesis of this compound
Several synthetic routes for this compound have been reported. One approach involves the oxidation of 2-hydroxycyclohexanone.
Protocol: Oxidation of 2-Hydroxycyclohexanone [9][10]
-
Reactants: 2-hydroxycyclohexanone (substrate), H₄PVW₁₁O₄₀ (heteropolyacid catalyst), and molecular oxygen (oxidant).
-
Solvent: An appropriate organic solvent.
-
Procedure: The reaction is carried out by stirring the substrate and catalyst in the solvent under an oxygen atmosphere.
-
Yield: This method has been reported to yield this compound in moderate amounts (up to 39%).[9][10]
Another reported synthesis involves the hydrolysis of 2-acetoxyhexanedioic acid with lithium hydroxide in a tetrahydrofuran/water mixture, reportedly achieving a high yield.[5] A further method is the reduction of 2-oxohexanedioic acid.[5]
Purification Methods
Purification of this compound from a reaction mixture can be achieved through standard techniques for dicarboxylic acids.
Protocol: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot water.
-
Cooling: Slowly cool the solution to allow for the formation of crystals.
-
Filtration: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold water to remove impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol: Purification by Chromatography
Chromatographic techniques can also be employed for the purification of dicarboxylic acids.[11][12]
-
Stationary Phase: A suitable chromatographic resin, such as an amphoteric resin, can be used.[11]
-
Mobile Phase: An appropriate solvent system is used to elute the components of the mixture.
-
Elution: The dicarboxylic acid of interest is separated based on its differential partitioning between the stationary and mobile phases.
Analytical Methods
The quantification and identification of this compound in biological and synthetic samples can be performed using chromatographic techniques coupled with mass spectrometry or nuclear magnetic resonance spectroscopy.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. A common method is a two-step process of methoximation followed by silylation.
-
Sample Preparation: Extract the organic acids from the sample matrix.
-
Methoximation: React the dried extract with methoxyamine hydrochloride in pyridine to protect the keto groups and prevent tautomerization.
-
Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the acidic protons to trimethylsilyl (TMS) esters and ethers, increasing volatility.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. A typical column used for organic acid analysis is a 5%-phenyl-95%-dimethylpolysiloxane capillary column.
The following diagram outlines a general workflow for the GC-MS analysis of organic acids like this compound.
Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC can be used for the analysis of dicarboxylic acids without derivatization.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase.
-
HPLC System: Use a reverse-phase column (e.g., C18) with an acidic aqueous mobile phase (e.g., water with perchloric acid or formic acid).[13]
-
Detection: Detection can be achieved using a UV detector at a low wavelength (e.g., 200-210 nm) or by coupling the HPLC to a mass spectrometer (LC-MS).
Conclusion
This compound is a metabolically significant dicarboxylic acid with well-defined chemical and physical properties. Its role as an intermediate in lysine degradation is firmly established, and its accumulation serves as a key indicator of 2-ketoadipic aciduria. While its potential as a signaling molecule remains an open area for investigation, the methodologies for its synthesis, purification, and analysis are accessible through established protocols for organic acids. This guide provides a solid foundation for researchers and professionals in drug development and metabolic studies to further explore the chemistry and biology of this intriguing molecule.
References
- 1. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-2-hydroxyhexanedioic acid | C6H10O5 | CID 9855559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Biochemicals - CAT N°: 36482 [bertin-bioreagent.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound|lookchem [lookchem.com]
- 6. Use of dicarboxylic acids in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 10. 2-hydroxyadipic-acid-production-by-oxidation-of-2-hydroxycyclohexanone-with-molecular-oxygen - Ask this paper | Bohrium [bohrium.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. [Separation of dicarboxylic acid by thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 2-Hydroxyadipic Acid (CAS 18294-85-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxyadipic acid (CAS 18294-85-4), a dicarboxylic fatty acid with significant implications in metabolic pathways, disease states, and biotechnological applications. This document details its physicochemical properties, relevant experimental protocols, and its role in biological signaling pathways.
Core Data and Physicochemical Properties
This compound, also known as α-hydroxyadipic acid, is an organic compound with the chemical formula C₆H₁₀O₅[1][2]. It is a derivative of adipic acid with a hydroxyl group at the alpha position[3]. This metabolite is naturally found in the human body and has been reported in organisms such as Aloe africana and Caenorhabditis elegans[3].
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| CAS Number | 18294-85-4 | [1][2] |
| Molecular Formula | C₆H₁₀O₅ | [1][2] |
| Molecular Weight | 162.14 g/mol | [1] |
| IUPAC Name | 2-hydroxyhexanedioic acid | [1] |
| Synonyms | α-Hydroxyadipic Acid, 2-Hydroxyhexanedioic acid | [1][4] |
| Physical Description | Solid | [1] |
| Solubility | Water: 250 mg/mL (1541.88 mM); DMF: 2 mg/mL; DMSO: 1 mg/mL; Ethanol: 2 mg/mL; PBS (pH 7.2): 5 mg/mL | [4][5] |
| pKa (Predicted) | 3.77 ± 0.21 | LookChem |
| Melting Point | 151 °C | LookChem |
| Boiling Point (Predicted) | 401.6 °C at 760 mmHg | LookChem |
| Density (Predicted) | 1.413 g/cm³ | TargetMol |
Spectral Data
| Spectroscopy Type | Details |
| ¹H NMR (500 MHz, Water, pH 4.0) | Shifts [ppm]: 1.63-1.80 (m), 2.37-2.40 (m), 4.11-4.13 (m) |
| ²D NMR (¹H-¹³C HSQC, 600 MHz, Water, pH 7.0) | Shifts [ppm] (F2:F1): 1.61:24.39, 1.61:36.63, 1.70:36.63, 2.20:40.02, 4.03:74.75 |
| GC-MS | Derivative: 3 TMS; Molecular Weight: 378.684; Key m/z fragments: 129.0, 171.0, 261.0 |
| LC-MS/MS (Negative Ion Mode) | Precursor m/z: 161.0455; Key fragment m/z: 143.03604, 117.05557, 99.04487, 71.05001 |
Biological Significance and Signaling Pathways
This compound is a key intermediate in several metabolic pathways, most notably in the degradation of lysine, hydroxylysine, and tryptophan[1][6]. It is formed by the reduction of 2-ketoadipic acid[7][8].
Lysine Degradation Pathway and 2-Ketoadipic Aciduria
Inborn errors of metabolism, such as 2-ketoadipic aciduria, lead to the accumulation of this compound in the urine[1][6]. This condition is caused by a deficiency in the 2-ketoadipic dehydrogenase enzyme, which is involved in the catabolism of lysine, hydroxylysine, and tryptophan[3][6]. Chronically high levels of this compound are associated with this and other metabolic disorders[3].
References
- 1. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.chalmers.se [research.chalmers.se]
- 3. Making sure you're not a bot! [ask.orkg.org]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
2-Hydroxyadipic Acid: From Metabolic Anomaly to Biotechnological Precursor
An In-depth Technical Guide on the Discovery, Natural Occurrence, and Analysis of 2-Hydroxyadipic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a dicarboxylic fatty acid, has transitioned from being primarily recognized as a biomarker for a rare inborn error of metabolism to a molecule of interest in the burgeoning field of industrial biotechnology. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and metabolic significance of this compound. It details its association with 2-ketoadipic aciduria and explores its presence in various biological systems. Furthermore, this guide furnishes detailed experimental protocols for the detection and quantification of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), complete with illustrative workflows. Signaling pathways and logical relationships are also visualized to provide a clear understanding of the biochemical context of this multifaceted molecule.
Discovery and Metabolic Significance
The discovery of this compound is intrinsically linked to the study of inborn errors of metabolism. It was first identified as a significant metabolite in the urine of patients with 2-ketoadipic aciduria, also known as 2-aminoadipic 2-oxoadipic aciduria (AMOXAD)[1][2][3][4]. This rare autosomal recessive disorder is caused by mutations in the DHTKD1 gene, which encodes a subunit of the 2-oxoadipate dehydrogenase complex, an enzyme crucial for the degradation of lysine and tryptophan[1][3].
The enzymatic deficiency leads to an accumulation of 2-ketoadipic acid, which is subsequently reduced to this compound[4][5][6]. Consequently, elevated levels of this compound, along with 2-aminoadipic acid and 2-ketoadipic acid, are characteristic urinary biomarkers for this condition[1][3]. At chronically high concentrations, this compound is considered a metabotoxin and an acidogen, contributing to metabolic acidosis[7].
More recently, this compound has garnered attention as a key intermediate in the biotechnological production of adipic acid, a vital monomer for nylon synthesis. In 2023, the first successful biosynthesis of 2-hydroxyadipate in a microbial host (Escherichia coli) from glucose was reported, highlighting its potential as a renewable chemical precursor. Another 2023 study detailed its synthesis through the catalytic oxidation of 2-hydroxycyclohexanone.
Metabolic Pathway
This compound is formed via the reduction of 2-ketoadipic acid, an intermediate in the catabolic pathways of lysine and tryptophan. The pathway begins with the conversion of L-lysine to 2-aminoadipate, which is then deaminated to form 2-ketoadipate. In individuals with 2-ketoadipic aciduria, the subsequent oxidative decarboxylation of 2-ketoadipate is impaired, leading to its accumulation and subsequent reduction to this compound.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000321) [hmdb.ca]
- 2. New Cases of DHTKD1 Mutations in Patients with 2-Ketoadipic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-aminoadipic and alpha-ketoadipic aciduria - Wikipedia [en.wikipedia.org]
- 4. metabolicsupportuk.org [metabolicsupportuk.org]
- 5. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
The Biochemical Nexus of 2-Hydroxyadipic Acid: From Lysine Catabolism to Disease Biomarker
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the biochemical role of 2-hydroxyadipic acid in metabolism. This whitepaper details the metabolic pathways, enzymatic reactions, and clinical significance of this dicarboxylic acid, providing a critical resource for understanding its involvement in human health and disease.
This compound, a six-carbon α-hydroxy dicarboxylic acid, primarily emerges as an intermediate in the catabolism of the essential amino acid L-lysine. Its metabolic journey is intricately linked to cellular energy production and amino acid homeostasis. The guide elucidates the enzymatic conversion of 2-oxoadipate to 2-hydroxyadipate and its subsequent, though less understood, metabolic fate in mammalian systems.
The document provides a thorough examination of the analytical methodologies employed to quantify this compound in biological matrices. Detailed protocols for gas chromatography-mass spectrometry (GC-MS), a cornerstone technique for organic acid analysis, are presented, including crucial sample preparation and derivatization steps.
A key feature of this technical guide is the systematic presentation of quantitative data. Kinetic parameters of enzymes involved in this compound metabolism, such as 2-oxoadipate reductase, are summarized in clearly structured tables, allowing for straightforward comparison and analysis. This quantitative data is vital for researchers modeling metabolic pathways and for professionals in drug development targeting enzymatic dysregulation.
Furthermore, the guide employs Graphviz (DOT language) to create clear and concise diagrams of the relevant metabolic pathways and experimental workflows. These visualizations offer an accessible overview of the complex biochemical processes involving this compound, from its synthesis to its potential downstream conversions.
Clinically, the accumulation of this compound in urine is a hallmark of the rare inborn error of metabolism known as 2-ketoadipic aciduria, which is also referred to as 2-aminoadipic and 2-oxoadipic aciduria[1][2]. This condition results from a deficiency in the degradation pathway of lysine, hydroxylysine, and tryptophan[2]. While the clinical presentation of this disorder can be highly variable, the consistent elevation of this compound serves as a crucial diagnostic biomarker.
This technical guide serves as an essential reference for the scientific community, consolidating the current knowledge on this compound and highlighting areas for future investigation. Its detailed presentation of data, protocols, and pathways is intended to accelerate research into the metabolic roles of this intriguing molecule and its implications for human health.
Core Biochemical Role and Metabolic Pathways
This compound is primarily recognized as a metabolite in the degradation pathway of L-lysine. It is formed from the reduction of 2-oxoadipate (also known as α-ketoadipate), a key intermediate in the catabolism of lysine, tryptophan, and hydroxylysine[1][3].
The principal enzyme responsible for this conversion is 2-oxoadipate reductase (EC 1.1.1.172), an NAD(P)H-dependent enzyme that catalyzes the following reaction[4]:
2-oxoadipate + NAD(P)H + H⁺ ⇌ 2-hydroxyadipate + NAD(P)⁺
In the context of L-lysine degradation in mammals, this pathway primarily occurs within the mitochondria[5][6]. The generated this compound can then be further metabolized, although its complete degradation pathway in humans is not fully elucidated.
In the context of metabolic engineering, this compound is a key intermediate in the biosynthesis of adipic acid, a valuable platform chemical. Engineered pathways in microorganisms can convert 2-hydroxyadipate to 2-hexenedioic acid via the action of enzymes like 2-hydroxyadipyl-CoA synthetase and 2-hydroxyadipyl-CoA dehydratase[7][8][9].
Visualization of the Lysine Degradation Pathway
Quantitative Data
A critical aspect of understanding the biochemical role of this compound is the characterization of the enzymes that metabolize it. The following table summarizes the kinetic parameters for the reduction of 2-oxoadipate by two different (R)-2-hydroxyacid dehydrogenases.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| (R)-2-hydroxyglutarate dehydrogenase (Hgdh) from Acidaminococcus fermentans | 2-Oxoadipate | 3.4 ± 0.4 | 1.9 ± 0.1 | 5.6 x 102 | [10][11] |
| 2-Oxoglutarate | 0.28 ± 0.03 | 11.1 ± 0.4 | 4.0 x 104 | [10][11] | |
| d-3-phosphoglycerate dehydrogenase (Pgdh) from Escherichia coli | 2-Oxoadipate | 11.0 ± 2.0 | 0.4 ± 0.04 | 3.6 x 101 | [10][11] |
| 2-Oxoglutarate | 0.18 ± 0.02 | 3.0 ± 0.1 | 1.7 x 104 | [10][11] |
Table 1: Kinetic Parameters for the Reduction of 2-Oxoadipate.
Pathophysiological Significance
The primary clinical relevance of this compound lies in its accumulation in 2-ketoadipic aciduria (also known as 2-aminoadipic and 2-oxoadipic aciduria)[1][2]. This autosomal recessive inborn error of metabolism is characterized by the elevated urinary excretion of 2-ketoadipic acid, 2-aminoadipic acid, and this compound[1]. The underlying genetic defect is in the enzyme complex responsible for the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA[12]. While many individuals with this biochemical phenotype are asymptomatic, some may present with developmental delay, intellectual disability, ataxia, and epilepsy[12].
Experimental Protocols
Quantification of this compound in Urine by GC-MS
The analysis of urinary organic acids, including this compound, is most commonly performed using gas chromatography-mass spectrometry (GC-MS) following solvent extraction and chemical derivatization.
1. Sample Preparation and Extraction:
-
To a 1-2 mL urine sample, add an internal standard (e.g., a stable isotope-labeled version of a related organic acid).
-
Acidify the urine to a pH of approximately 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. The extraction is typically repeated to ensure complete recovery.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
The dried extract is derivatized to increase the volatility of the organic acids for GC analysis. A common method is silylation.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.
-
Incubate the mixture at a controlled temperature (e.g., 70-90°C) for a specified time (e.g., 15-30 minutes) to allow for complete derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) esters and ethers[13][14].
3. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The GC separates the different derivatized organic acids based on their boiling points and interactions with the column stationary phase.
-
The mass spectrometer detects and fragments the eluting compounds, generating a unique mass spectrum for each analyte.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Visualization of the GC-MS Workflow
Signaling Pathways and Logical Relationships
Currently, there is no direct evidence to suggest that this compound functions as a signaling molecule in the same vein as well-established second messengers. Its primary known role is as a metabolic intermediate. However, its accumulation in pathological states can lead to downstream metabolic disturbances. The elevated levels of this compound in 2-ketoadipic aciduria are a consequence of a blocked metabolic pathway, leading to the shunting of its precursor, 2-oxoadipate, towards reduction.
Visualization of the Metabolic Block in 2-Ketoadipic Aciduria
Conclusion
This compound holds a significant, albeit somewhat under-investigated, position in intermediary metabolism. As an intermediate in L-lysine degradation, its biochemical role is primarily catabolic. However, its accumulation in the inborn error of metabolism, 2-ketoadipic aciduria, underscores its importance as a clinical biomarker. The methodologies for its detection are well-established, and ongoing research in metabolic engineering highlights its potential as a precursor for industrially relevant chemicals. Further research is warranted to fully elucidate its downstream metabolic fate in mammalian systems and to explore any potential, as-yet-undiscovered, biological functions beyond its role as a metabolic intermediate. This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of this fascinating molecule.
References
- 1. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-oxoadipate reductase - Wikipedia [en.wikipedia.org]
- 5. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum: toward a bio-based production of adipic acid. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Directed Evolution of (R)-2-Hydroxyglutarate Dehydrogenase Improves 2-Oxoadipate Reduction by 2 Orders of Magnitude - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–function analyses of the G729R 2-oxoadipate dehydrogenase genetic variant associated with a disorder of l-lysine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aurametrix.weebly.com [aurametrix.weebly.com]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
The Role of 2-Hydroxyadipic Acid in Lysine Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the involvement of 2-hydroxyadipic acid in the mammalian lysine degradation pathway. It is designed to serve as a resource for researchers, scientists, and professionals in drug development who are investigating amino acid metabolism and related disorders. This document details the core biochemical reactions, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic pathways.
The Lysine Degradation Pathway: An Overview
Lysine, an essential amino acid, is primarily catabolized in the liver mitochondria via the saccharopine pathway.[1] A secondary route, the pipecolic acid pathway, is more active in the brain.[2] Both pathways converge to produce α-aminoadipic semialdehyde, which is then further metabolized.[3]
The saccharopine pathway begins with the condensation of L-lysine and α-ketoglutarate to form saccharopine. This reaction is catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase and saccharopine dehydrogenase activities.[4][5] Saccharopine is subsequently cleaved by the saccharopine dehydrogenase domain of AASS to yield L-glutamate and α-aminoadipic semialdehyde.[4][6] This semialdehyde is then oxidized to α-aminoadipate by α-aminoadipic semialdehyde dehydrogenase (ALDH7A1).[7][8]
α-Aminoadipate is a key intermediate that is transaminated by aminoadipate aminotransferase to form α-ketoadipate (also known as 2-oxoadipate).[9] This α-keto acid is then oxidatively decarboxylated to glutaryl-CoA by the 2-oxoadipate dehydrogenase complex (OADHC), a multi-enzyme complex for which DHTKD1 is the E1 component.[10][11]
This compound: A Side Product of Lysine Catabolism
This compound is formed from the reduction of 2-oxoadipate. This reaction is catalyzed by the enzyme 2-oxoadipate reductase, which is also known as 2-hydroxyadipate dehydrogenase. This conversion represents a side reaction from the main lysine degradation pathway.
Elevated levels of this compound in urine and blood are associated with certain inborn errors of metabolism, such as 2-ketoadipic aciduria (also known as α-aminoadipic and α-ketoadipic aciduria), a condition caused by mutations in the DHTKD1 gene encoding the E1 subunit of the 2-oxoadipate dehydrogenase complex. In this disorder, the impaired function of the OADHC leads to an accumulation of 2-oxoadipate, which is then shunted towards its reduction product, this compound.
Quantitative Data
Table 1: Kinetic Parameters of Human 2-Oxoadipate Dehydrogenase Complex (OADHC) and Related Enzymes
| Enzyme/Complex | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Human OADHC (E1a component - DHTKD1) | 2-Oxoadipate | 12.4 | - | - | 7.7 x 10³ | [3] |
| Human OADHC (G729R variant) | 2-Oxoadipate | 26 | - | - | - | [3] |
| Human DHTKD1 | 2-Oxoadipate | 15 | - | - | - | [7] |
| Human DHTKD1 | 2-Oxoglutarate | 250 | 14.2 | - | - | [7] |
| (R)-2-Hydroxyglutarate Dehydrogenase (Acidaminococcus fermentans) | 2-Oxoadipate | 13,000 ± 2,000 | - | 2.5 ± 0.1 | 190 | [6] |
| D-3-Phosphoglycerate Dehydrogenase (E. coli) | 2-Oxoadipate | 1,800 ± 200 | - | 0.3 ± 0.0 | 170 | [6] |
Note: Data for non-human enzymes are provided for comparative purposes due to the lack of specific kinetic data for human 2-hydroxyadipate dehydrogenase.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the lysine degradation pathway and the position of this compound formation.
Units/mL enzyme = (ΔA₃₄₀/min * Total Volume) / (ε * Enzyme Volume)
Conclusion
This compound serves as a biomarker for disruptions in the lysine degradation pathway, particularly for deficiencies in the 2-oxoadipate dehydrogenase complex. While its direct physiological role, if any, is not well-defined, its accumulation points to a metabolic bottleneck at the level of 2-oxoadipate. This guide provides a foundational understanding of the biochemical context of this compound, along with practical experimental approaches for its study. Further research is warranted to fully elucidate the kinetics of human 2-hydroxyadipate dehydrogenase and to explore the potential pathophysiological consequences of elevated this compound levels.
References
- 1. Synthetic analogues of 2-oxo acids discriminate metabolic contribution of the 2-oxoglutarate and 2-oxoadipate dehydrogenases in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinetic characterization of human hydroxyacid-oxoacid transhydrogenase: relevance to D-2-hydroxyglutaric and gamma-hydroxybutyric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Complete Kinetic Mechanism of Homoisocitrate Dehydrogenase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Versatility of the Human 2-Oxoadipate Dehydrogenase in the L-Lysine Degradation Pathway toward Its Non-Cognate Substrate 2-Oxopimelic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of D: -2-hydroxyglutarate dehydrogenase activity in cell homogenates derived from D: -2-hydroxyglutaric aciduria patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidation of a complete kinetic mechanism for a mammalian hydroxysteroid dehydrogenase (HSD) and identification of all enzyme forms on the reaction coordinate: the example of rat liver 3alpha-HSD (AKR1C9) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of xanthine oxidase activity in some human tissues. An optimized method - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxyadipic Acid: An Endogenous Metabolite and Biomarker for Inborn Errors of Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyadipic acid is a dicarboxylic acid that serves as an endogenous metabolite in human physiology. While present at low levels in healthy individuals, its accumulation in urine is a key biomarker for the rare inborn error of metabolism known as alpha-aminoadipic and alpha-ketoadipic aciduria. This technical guide provides a comprehensive overview of this compound, including its role in metabolic pathways, its clinical significance, quantitative data on its excretion in healthy and diseased states, and detailed experimental protocols for its analysis. This document is intended to be a valuable resource for researchers, clinicians, and professionals involved in drug development and the study of metabolic disorders.
Introduction to this compound
This compound is a six-carbon dicarboxylic acid that is structurally related to adipic acid, with the addition of a hydroxyl group at the second carbon position. It is formed endogenously through the reduction of 2-ketoadipic acid.[1][2] Under normal physiological conditions, this compound is a minor metabolite. However, its significance as a biomarker has been established in the context of specific inborn errors of metabolism.[3][4]
Chronically high levels of this compound are primarily associated with alpha-aminoadipic and alpha-ketoadipic aciduria, an autosomal recessive disorder of lysine and tryptophan metabolism.[4][5] This condition is caused by mutations in the DHTKD1 gene, which encodes a component of the 2-oxoadipate dehydrogenase complex.[6] The enzymatic block leads to the accumulation of upstream metabolites, including 2-ketoadipic acid, 2-aminoadipic acid, and consequently, this compound, which are then excreted in the urine.[4][5] The clinical presentation of this disorder is highly variable, ranging from asymptomatic individuals to patients with neurological and muscular symptoms such as hypotonia, developmental delay, ataxia, and seizures.[4][5]
Biochemical Pathway: Lysine Degradation
This compound is an intermediate in the degradation pathway of the essential amino acid L-lysine. This multi-step process occurs within the mitochondria and involves a series of enzymatic reactions. A defect in the 2-oxoadipate dehydrogenase complex, due to mutations in the DHTKD1 gene, disrupts this pathway, leading to the accumulation of 2-oxoadipate. This ketoacid is then reduced to 2-hydroxyadipate.
Below is a diagram illustrating the terminal steps of the L-lysine degradation pathway, highlighting the point of enzymatic defect and the formation of this compound.
Quantitative Data of this compound in Urine
The quantification of this compound in urine is crucial for the diagnosis and monitoring of alpha-aminoadipic and alpha-ketoadipic aciduria. The following tables summarize the reported concentrations of this compound in healthy individuals and in patients with this metabolic disorder. Values are typically normalized to creatinine concentration to account for variations in urine dilution.
Table 1: Urinary this compound Concentrations in Healthy Individuals
| Population | Age Group | Concentration (mmol/mol creatinine) | Reference |
| Pediatric | 2 days - 15 years | Not typically detected or at very low levels | [7] |
| Pediatric (North Indian) | 1 day - 16 years | Not typically reported as a quantified analyte in healthy controls | [4] |
Note: In most studies of healthy populations, this compound is either undetectable or present at trace levels that are not quantified and reported in reference ranges.
Table 2: Urinary Metabolite Concentrations in Patients with Alpha-Aminoadipic and Alpha-Ketoadipic Aciduria
| Metabolite | Patient Age | Concentration (mmol/mol creatinine) | Reference |
| This compound | 2 years | 5 - 40 | [3] |
| 2-Ketoadipic Acid | 2 years | 10 - 120 | [3] |
| 2-Aminoadipic Acid | 2 years | Elevated (plasma: 120 µmol/L) | [3] |
| This compound | Not specified | 12 - 55 | [8] |
| 2-Ketoadipic Acid | Not specified | 9 - 49 | [8] |
| 2-Aminoadipic Acid | Not specified | 92 - 450 | [8] |
Experimental Protocols
The gold standard for the analysis of urinary organic acids, including this compound, is gas chromatography-mass spectrometry (GC-MS). This section provides a detailed methodology based on established protocols.[9][10][11]
Principle
Urinary organic acids are extracted from the aqueous urine matrix into an organic solvent. To make them volatile for GC analysis, the extracted acids are chemically modified through a process called derivatization. The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry, which provides both qualitative identification based on the mass spectrum and quantitative data based on signal intensity relative to an internal standard.
Materials and Reagents
-
Urine sample: First morning void is preferred.[12] Store at -20°C or lower if not analyzed immediately.
-
Internal Standard (IS): e.g., Tropic acid or a stable isotope-labeled analog of an organic acid not typically found in urine.
-
Reagents for extraction:
-
Hydrochloric acid (HCl) for acidification.
-
Sodium chloride (NaCl) for salting out.
-
Ethyl acetate and/or diethyl ether (GC grade).
-
-
Reagents for derivatization:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine or other suitable solvent.
-
Methoxyamine hydrochloride (for oximation of keto groups).
-
-
Equipment:
-
Glass centrifuge tubes with screw caps.
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen evaporator.
-
Heating block or oven.
-
GC-MS system with a suitable capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).
-
Sample Preparation and Extraction
-
Sample Normalization: Thaw the urine sample and centrifuge to remove sediment. Determine the creatinine concentration of the urine to normalize the sample volume. A typical approach is to use a volume of urine equivalent to a specific amount of creatinine (e.g., 0.25 mg).[4]
-
Internal Standard Addition: Add a known amount of the internal standard solution to the normalized urine sample.
-
Oximation (for keto acids): Add methoxyamine HCl solution, vortex, and incubate at 60°C for 30 minutes to convert keto groups to oximes.[9]
-
Acidification: Acidify the sample to a pH of approximately 1-2 with HCl.[11]
-
Extraction: Add NaCl to saturate the aqueous phase. Add the extraction solvent (e.g., ethyl acetate), vortex vigorously for 1-2 minutes, and centrifuge to separate the phases.[9]
-
Repeat Extraction: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.
-
Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen.[9]
Derivatization
-
To the dried residue, add the derivatizing reagent (e.g., a mixture of BSTFA with 1% TMCS and pyridine).[10]
-
Cap the tube tightly and incubate at a specific temperature (e.g., 70-90°C) for a defined period (e.g., 15-30 minutes) to form trimethylsilyl (TMS) derivatives.[9]
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: The separation is typically performed on a capillary column with a temperature program that starts at a lower temperature and gradually increases to a higher temperature to elute a wide range of organic acids.
-
Mass Spectrometry: The mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.
-
Data Analysis: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum. Quantify the concentration by comparing the peak area of a characteristic ion of this compound to the peak area of the internal standard.
Below is a workflow diagram for the urinary organic acid analysis.
Conclusion
This compound is a critical biomarker for the diagnosis of alpha-aminoadipic and alpha-ketoadipic aciduria, a rare inborn error of metabolism. Its detection and quantification, primarily through GC-MS analysis of urine, are essential for the clinical management of affected individuals. This technical guide provides a foundational understanding of the biochemical basis, clinical relevance, and analytical methodology for this compound. The provided quantitative data and detailed protocols serve as a valuable resource for researchers and clinicians in the field of metabolic disorders and for professionals in drug development who may encounter this metabolite in their work. Further research is warranted to establish more comprehensive age-stratified reference ranges in healthy populations and to further elucidate the pathophysiology of the associated metabolic disorder.
References
- 1. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DHTKD1 Mutations Cause 2-Aminoadipic and 2-Oxoadipic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-aminoadipic and alpha-ketoadipic aciduria - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. DHTKD1 mutations cause 2-aminoadipic and 2-oxoadipic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-ketoadipic aciduria, a new inborn error of lysine metabolism; biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. aurametrix.weebly.com [aurametrix.weebly.com]
- 10. erndim.org [erndim.org]
- 11. rbmb.net [rbmb.net]
- 12. help.vibrant-wellness.com [help.vibrant-wellness.com]
Stereoisomers and enantiomers of 2-Hydroxyadipic acid
An In-depth Technical Guide to the Stereoisomers and Enantiomers of 2-Hydroxyadipic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, with a specific focus on its stereoisomers. This document delves into the chemical and physical properties, synthesis, separation, and biological relevance of the enantiomers of this compound.
Introduction
This compound, also known as 2-hydroxyhexanedioic acid, is a dicarboxylic acid derivative of adipic acid with the chemical formula C₆H₁₀O₅.[1] The presence of a chiral center at the second carbon atom gives rise to two enantiomers: (R)-2-hydroxyadipic acid and (S)-2-hydroxyadipic acid. The racemic mixture is often referred to as DL-2-hydroxyadipic acid.[2]
This molecule is of significant interest due to its role as a metabolite in biological systems and its potential as a chiral building block in organic synthesis. Notably, elevated levels of this compound in urine are associated with 2-ketoadipic aciduria, an inborn error of metabolism.[1][3] Understanding the properties and biological activities of the individual stereoisomers is crucial for research in metabolic disorders and for the development of stereoselective synthetic methodologies.
Physicochemical Properties
The physicochemical properties of this compound and its individual enantiomers are summarized in the table below. It is important to note that while experimental data for the racemic mixture is available, some properties for the individual enantiomers are predicted due to a lack of published experimental values.
| Property | Racemic this compound | (R)-2-Hydroxyadipic Acid | (S)-2-Hydroxyadipic Acid |
| Molecular Formula | C₆H₁₀O₅ | C₆H₁₀O₅ | C₆H₁₀O₅ |
| Molecular Weight | 162.14 g/mol | 162.14 g/mol | 162.14 g/mol |
| CAS Number | 18294-85-4 | 77252-44-9 | Not available |
| Melting Point | 151 °C | Data not available | Data not available |
| Boiling Point (Predicted) | 401.6 ± 30.0 °C | Data not available | Data not available |
| pKa (Predicted) | 3.77 ± 0.21 | Data not available | Data not available |
| Specific Rotation ([α]D) | 0° | Data not available | Data not available |
| Appearance | White crystalline solid | Solid (predicted) | Solid (predicted) |
| Solubility | Soluble in water | Data not available | Data not available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are reported ¹H and ¹³C NMR chemical shifts for racemic this compound in water.[1]
¹H NMR (500 MHz, H₂O, pH 4.0)
-
δ 4.12 ppm (t, 1H): CH-OH
-
δ 2.38 ppm (t, 2H): CH₂-COOH
-
δ 1.78 - 1.64 ppm (m, 4H): -CH₂-CH₂-
¹³C NMR (Data from HSQC, 600 MHz, H₂O, pH 7.0)
-
δ 74.75 ppm: C-OH
-
δ 40.02 ppm: C-4 or C-5
-
δ 36.63 ppm: C-4 or C-5
-
δ 24.39 ppm: C-3
Mass Spectrometry (MS)
Mass spectrometry data for this compound is available, typically after derivatization (e.g., trimethylsilylation) for gas chromatography-mass spectrometry (GC-MS) analysis. The fragmentation pattern can be used for identification and quantification in biological samples.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound can be approached through two main strategies: enantioselective synthesis or the resolution of a racemic mixture.
Synthesis of Racemic this compound
A common method for the synthesis of racemic this compound is the reduction of 2-oxoadipic acid.
Experimental Protocol: Reduction of 2-Oxoadipic Acid
-
Dissolution: Dissolve 2-oxoadipic acid in a suitable solvent, such as water or a buffered aqueous solution, at a concentration of approximately 0.1-0.5 M.
-
Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring. The molar ratio of NaBH₄ to 2-oxoadipic acid should be approximately 1.5:1 to ensure complete reduction.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1 M HCl) until the pH is acidic and gas evolution ceases.
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate, multiple times.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude racemic this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain pure racemic this compound.
Chiral Resolution of Racemic this compound
The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent.
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic this compound in a suitable hot solvent, such as ethanol or acetone. In a separate flask, dissolve an equimolar amount of a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine or brucine) in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 2 M HCl) to precipitate the enantiomerically enriched this compound.
-
Extraction and Purification: Extract the aqueous solution with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude enantiomer. The enantiomeric purity can be improved by repeated recrystallization of the diastereomeric salt.
-
Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by acidification and extraction.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers.
Proposed Experimental Protocol: Chiral HPLC Separation
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate) coated or immobilized on silica gel.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) in a ratio that provides optimal separation (e.g., 90:10 v/v). The addition of a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid) is often necessary to suppress the ionization of the carboxylic acid groups and improve peak shape.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector.
Biological Significance and Metabolic Pathway
This compound is an intermediate in the metabolism of lysine and tryptophan. In the metabolic disorder 2-ketoadipic aciduria, a deficiency in the enzyme 2-ketoadipic dehydrogenase leads to the accumulation of 2-ketoadipic acid, which is then reduced to this compound.[3]
The metabolic pathway involving this compound is illustrated below.
Caption: Metabolic context of this compound in 2-ketoadipic aciduria.
The stereochemistry of the this compound formed in this metabolic pathway is an important area of research, as different enzymes may exhibit stereoselectivity.
Conclusion
This technical guide has provided a detailed overview of the stereoisomers of this compound. While there are still gaps in the experimental data for the individual enantiomers, the provided protocols for synthesis, resolution, and analysis offer a solid foundation for researchers in the fields of organic chemistry, biochemistry, and drug development. Further investigation into the specific biological activities of the (R) and (S) enantiomers will be crucial for a complete understanding of their roles in health and disease.
References
An In-Depth Technical Guide to 2-Hydroxyadipic Acid: Nomenclature, Properties, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-hydroxyadipic acid, a dicarboxylic acid with emerging significance in metabolic research and clinical diagnostics. This document details its chemical nomenclature, physical and chemical properties, its role in human metabolism, and provides generalized experimental protocols for its synthesis, purification, and analysis.
Nomenclature and Synonyms
This compound is a six-carbon dicarboxylic acid with a hydroxyl group at the alpha-position relative to one of the carboxyl groups. Its systematic and common names are crucial for accurate identification in scientific literature and databases.
The primary and most accurate name for this compound is 2-hydroxyhexanedioic acid , according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3] However, it is also widely known by several synonyms.
A comprehensive list of its identifiers is provided below:
| Identifier Type | Value |
| IUPAC Name | 2-hydroxyhexanedioic acid[1][2][3] |
| Common Name | This compound[1][2] |
| Synonyms | α-Hydroxyadipic acid[1][4], 2-Hydroxyadipate[1], 2-Hydroxy-hexanedioic acid[1], DL-2-Hydroxyadipic acid[3] |
| CAS Number | 18294-85-4[2] |
| Molecular Formula | C₆H₁₀O₅[1][2] |
| Molecular Weight | 162.14 g/mol [2] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, analysis, and for interpreting its biological behavior.
| Property | Value | Source |
| Physical State | Solid[2] | PubChem |
| Melting Point | 151 °C | LookChem[5] |
| Boiling Point (Predicted) | 401.6 °C at 760 mmHg | LookChem[5] |
| Water Solubility (Predicted) | 70.3 g/L | FooDB[4] |
| pKa (Strongest Acidic, Predicted) | 3.44 | FooDB[4] |
| logP (Predicted) | -0.79 | FooDB[4] |
| Solubility in Organic Solvents | DMF: 2 mg/mL, DMSO: 1 mg/mL, Ethanol: 2 mg/mL | Cayman Chemical[6] |
Metabolic Significance: Role in Lysine Degradation and 2-Ketoadipic Aciduria
This compound is a key intermediate in the catabolism of the essential amino acid L-lysine.[7] Specifically, it is a downstream metabolite in the saccharopine pathway, one of the main routes for lysine degradation in mammals.
A defect in the enzyme 2-ketoadipic dehydrogenase leads to the genetic disorder 2-ketoadipic aciduria .[7] In this condition, the metabolic block prevents the conversion of 2-ketoadipic acid to glutaryl-CoA. This leads to an accumulation of upstream metabolites, including 2-ketoadipic acid, 2-aminoadipic acid, and consequently, this compound, which is formed by the reduction of 2-ketoadipic acid.[8] The elevated levels of these organic acids in urine are characteristic diagnostic markers for this disorder.
Below is a simplified diagram of the relevant portion of the lysine degradation pathway, illustrating the metabolic block in 2-ketoadipic aciduria and the resulting accumulation of this compound.
Experimental Protocols
The following sections provide generalized, detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions and research applications.
Chemical Synthesis of this compound
This protocol describes a potential synthetic route for this compound via the reduction of 2-ketoadipic acid.
Materials:
-
2-Ketoadipic acid
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a known quantity of 2-ketoadipic acid in methanol.
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0-5 °C.
-
Reduction: Slowly add sodium borohydride to the cooled solution in small portions. Monitor the reaction for gas evolution and maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition of sodium borohydride is complete, allow the reaction to stir in the ice bath for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH of the solution is acidic (pH 2-3). This will neutralize the excess borohydride and the borate esters.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure to yield the crude this compound.
Purification by Recrystallization
This protocol outlines a general procedure for the purification of solid this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethyl acetate/hexane mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the quantitative analysis of this compound in biological samples, such as urine, using GC-MS following derivatization.
Materials:
-
Biological sample (e.g., urine)
-
Internal standard (e.g., a stable isotope-labeled analog of this compound)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: To a known volume of the biological sample, add the internal standard. Acidify the sample to pH 1-2 with HCl.
-
Extraction: Extract the organic acids from the acidified sample with ethyl acetate (3 x sample volume).
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporation: Filter the extract and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add pyridine and the derivatization reagent (BSTFA + 1% TMCS). Cap the vial tightly and heat at 60-80 °C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a temperature program to separate the TMS-derivatized organic acids. A typical program might start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a period to ensure all compounds elute.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
-
Quantification: Identify the TMS derivative of this compound based on its retention time and mass spectrum. Quantify the analyte by comparing the peak area of its characteristic ions to the peak area of the corresponding ions of the internal standard.
Conclusion
This compound is a metabolite of significant interest due to its link to the inborn error of metabolism, 2-ketoadipic aciduria. Accurate identification and quantification of this compound are crucial for the diagnosis and monitoring of this condition. This technical guide has provided a comprehensive overview of its nomenclature, physicochemical properties, and metabolic context. The generalized experimental protocols offered herein provide a foundation for researchers to develop and optimize methods for the synthesis, purification, and analysis of this compound in a laboratory setting. Further research into the specific roles of this metabolite may uncover additional biological significance and potential therapeutic applications.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN103687841A - Method for producing alpha-hydroxycarboxylic acid esters - Google Patents [patents.google.com]
- 4. α-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-hydroxyhexanedioic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 2-hydroxyhexanedioic acid. It is intended to be a valuable resource for researchers and professionals involved in drug development and metabolic studies. This document summarizes key data, outlines relevant experimental methodologies, and visualizes its primary metabolic pathway.
Core Chemical and Physical Properties
2-Hydroxyhexanedioic acid, also known as 2-hydroxyadipic acid, is an organic compound that plays a role in amino acid metabolism.[1][2] It is a derivative of adipic acid with a hydroxyl group at the alpha position.[1][3] The presence of this compound, particularly at elevated levels, is associated with the metabolic disorder 2-aminoadipic and 2-oxoadipic aciduria.[1][4]
All quantitative data for 2-hydroxyhexanedioic acid are summarized in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties of 2-Hydroxyhexanedioic Acid
| Property | Value | Source |
| IUPAC Name | 2-hydroxyhexanedioic acid | [1][5] |
| Synonyms | This compound, α-Hydroxyadipic acid, (R)-2-HYDROXYADIPIC ACID, DL-2-Hydroxyadipic acid | [1][6][7] |
| Molecular Formula | C6H10O5 | [6][7][8] |
| Molecular Weight | 162.14 g/mol | [1][5][6] |
| Physical Description | Solid, typically a white or off-white crystalline solid.[1][7][9] | |
| CAS Number | 18294-85-4 (for the racemate), 77252-44-9 (for the R-enantiomer) | [1][5][6][7] |
| Melting Point | 151 °C | [9][10] |
| Boiling Point | 401.6 °C at 760 mmHg (Predicted) | [9][10] |
| Solubility | Soluble in water and methanol.[9][10] Also soluble in DMF (2 mg/ml), DMSO (1 mg/ml), Ethanol (2 mg/ml), and PBS (pH 7.2, 5 mg/ml).[11] | |
| pKa (strongest acidic) | 3.44 (Predicted) | [4] |
| LogP | -0.6 to -0.79 (Predicted) | [4][6] |
Spectral Data
The following table summarizes the available spectral data for the characterization of 2-hydroxyhexanedioic acid.
Table 2: Spectral Properties of 2-Hydroxyhexanedioic Acid
| Data Type | Parameters and Key Features | Source |
| 1H NMR | Varian, 500 MHz, in Water at pH 4.00. Key shifts (ppm): 1.63-1.80 (m), 2.37-2.40 (m), 4.11-4.13 (m). | [1] |
| Mass Spectrometry (GC-MS) | Key m/z fragments: 129.0, 171.0, 261.0. | [3] |
| Mass Spectrometry (LC-MS/MS) | Negative ion mode precursor [M-H]- at m/z 161.0455474. Key fragment ions at m/z 143.03604, 117.05557, 99.04487, 71.05001. | [3] |
| 13C NMR, IR | While these are standard analytical techniques for structure elucidation, detailed public spectra with peak assignments for 2-hydroxyhexanedioic acid are not readily available in the reviewed literature. Researchers would need to perform these analyses to obtain this data. |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of 2-hydroxyhexanedioic acid are not extensively detailed in publicly available literature. However, based on existing research, the following sections outline the general methodologies that would be employed.
Synthesis
A reported method for the synthesis of 2-hydroxyhexanedioic acid involves the catalytic oxidation of 2-hydroxycyclohexanone.
Methodology Overview:
-
Starting Material: 2-hydroxycyclohexanone, which can be derived from both petroleum and biomass sources.
-
Oxidant: Molecular oxygen.
-
Catalyst: Heteropolyacids, with H4PVW11O40 reported to give the highest yield.
-
General Procedure: The reaction involves the oxidation of 2-hydroxycyclohexanone in the presence of the heteropolyacid catalyst under an oxygen atmosphere. The reaction likely proceeds through the formation of 1,2-cyclohexanedione as an intermediate, which is then further oxidized to yield 2-hydroxyhexanedioic acid.
-
Purification: While specific details are not provided, standard purification techniques for acidic compounds, such as crystallization or column chromatography, would likely be employed to isolate the final product.
Analytical Methods
The analysis of 2-hydroxyhexanedioic acid, particularly in biological samples, is typically performed using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Derivatization: Due to its low volatility, 2-hydroxyhexanedioic acid requires derivatization prior to GC-MS analysis. This typically involves esterification of the carboxylic acid groups and silylation of the hydroxyl group to increase volatility.
-
Gas Chromatography: A capillary column suitable for the separation of organic acids or fatty acid derivatives would be used. The temperature program would be optimized to ensure good separation from other metabolites.
-
Mass Spectrometry: Electron ionization (EI) is commonly used, and the resulting mass spectrum will show characteristic fragment ions that can be used for identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatography: Reversed-phase or HILIC chromatography can be used for the separation of 2-hydroxyhexanedioic acid from complex biological matrices. The mobile phase composition and gradient are optimized for retention and separation.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used to generate the deprotonated molecule [M-H]-.
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) of the precursor ion generates specific product ions. Multiple reaction monitoring (MRM) of these transitions provides high selectivity and sensitivity for quantification.
Biological Role and Metabolic Pathway
2-Hydroxyhexanedioic acid is an intermediate in the degradation pathway of the amino acids L-lysine and L-tryptophan.[7] An accumulation of 2-hydroxyhexanedioic acid, along with 2-aminoadipic acid and 2-oxoadipic acid, in urine and blood is a key diagnostic marker for the rare autosomal recessive metabolic disorder known as 2-aminoadipic and 2-oxoadipic aciduria.[1][4]
This disorder is caused by mutations in the DHTKD1 gene.[1][6] This gene encodes a component of the 2-oxoadipate dehydrogenase complex (OADHC), which is responsible for the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA.[6][7] A deficiency in this enzyme leads to a block in the metabolic pathway, resulting in the accumulation of upstream metabolites.
The following diagram illustrates the position of 2-hydroxyhexanedioic acid within the lysine degradation pathway and the metabolic block leading to 2-aminoadipic and 2-oxoadipic aciduria.
Caption: Lysine degradation pathway and the role of 2-hydroxyhexanedioic acid.
This guide serves as a foundational resource for understanding the core properties and biological significance of 2-hydroxyhexanedioic acid. Further research into detailed synthetic and analytical protocols is recommended for specific laboratory applications.
References
- 1. 2-Aminoadipic 2-Oxoadipic Aciduria: Symptoms, & Treatment [medicoverhospitals.in]
- 2. (2S)-2-hydroxy-hexanedioic acid(18294-85-4) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. DHTKD1 Mutations Cause 2-Aminoadipic and 2-Oxoadipic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-aminoadipic and alpha-ketoadipic aciduria - Wikipedia [en.wikipedia.org]
- 8. This compound|lookchem [lookchem.com]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000156) [hmdb.ca]
- 10. 2-Hydroxyhexanedioic Acid - Metabolite Database [metaboldb.princeton.edu]
- 11. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0324698) [np-mrd.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Hydroxyadipic Acid from 2-Ketoadipic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyadipic acid is a hydroxy-dicarboxylic acid that is metabolically derived from the reduction of 2-ketoadipic acid.[1][2][3] This reaction is a key step in the cellular metabolism of lysine and tryptophan. In certain metabolic disorders, such as 2-ketoadipic acidemia, a deficiency in 2-ketoadipic dehydrogenase leads to the accumulation of 2-ketoadipic acid and its subsequent conversion to this compound.[1][4][5][6] The enzymatic synthesis of this compound is a critical process for various research applications, including the study of metabolic diseases and the bio-based production of valuable chemicals like adipic acid.[7][8] This document provides detailed protocols for the enzymatic synthesis of this compound from 2-ketoadipic acid, along with relevant quantitative data and pathway visualizations.
Enzymatic Synthesis Overview
The conversion of 2-ketoadipic acid to this compound is a reduction reaction that can be catalyzed by several dehydrogenases. While a specific 2-hydroxyadipate dehydrogenase exists, it has not been extensively characterized.[7] However, researchers have identified and utilized other enzymes with broad substrate specificity that can efficiently catalyze this transformation. These enzymes are promising catalysts for both laboratory-scale synthesis and metabolic engineering applications.
Key enzymes capable of reducing 2-ketoadipic acid include:
-
Lactate dehydrogenase from Alcaligenes eutrophus H16 (Ae-ldhO): This NADH-dependent enzyme exhibits high specific activity for 2-ketoadipate.[9]
-
(R)-2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans (Hgdh): This enzyme has been a target for protein engineering to significantly improve its catalytic efficiency for 2-oxoadipate reduction.[8]
-
Homoisocitrate dehydrogenase from Saccharomyces cerevisiae [7]
The selection of the enzyme can depend on the desired stereochemistry of the product and the specific experimental context.
Quantitative Data
The following table summarizes the kinetic parameters for the lactate dehydrogenase from Alcaligenes eutrophus H16 (Ae-LdhO) in the reduction of 2-ketoadipic acid.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg protein) | Optimal pH | Optimal Temperature (°C) | Coenzyme |
| Ae-LdhO | 2-Ketoadipic acid | 0.32 ± 0.02 | 454.5 ± 20.1 | 7.0 | 30 | NADH |
| Ae-LdhO | NADH | 0.09 ± 0.002 | - | 7.0 | 30 | - |
Data sourced from Zhang et al., 2014.[9]
Experimental Protocols
This section provides a detailed protocol for the enzymatic synthesis of this compound using a recombinant dehydrogenase.
Protocol 1: Enzymatic Synthesis of this compound using Lactate Dehydrogenase from Alcaligenes eutrophus H16 (Ae-ldhO)
This protocol is based on the characterization of Ae-ldhO for the reduction of 2-ketoadipic acid.[9]
Materials:
-
2-Ketoadipic acid
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Purified recombinant Ae-LdhO enzyme
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Spectrophotometer
-
Reaction tubes
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 0.2 mM NADH, and 1 mM 2-ketoadipic acid.
-
The final volume of the reaction mixture can be scaled as needed (e.g., 1 mL for spectrophotometric analysis).
-
-
Enzyme Addition:
-
Initiate the reaction by adding a known amount of purified Ae-LdhO enzyme to the reaction mixture. The final enzyme concentration should be sufficient to provide a measurable rate of reaction.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 30°C.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.
-
-
Product Analysis (Optional):
-
For preparative scale synthesis, the reaction can be stopped by heat inactivation of the enzyme or by acidification.
-
The formation of this compound can be confirmed and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.
-
Visualizations
Chemical Reaction Pathway
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000321) [hmdb.ca]
- 2. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 5. Alpha-aminoadipic and alpha-ketoadipic aciduria - Wikipedia [en.wikipedia.org]
- 6. New Cases of DHTKD1 Mutations in Patients with 2-Ketoadipic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Directed Evolution of (R)-2-Hydroxyglutarate Dehydrogenase Improves 2-Oxoadipate Reduction by 2 Orders of Magnitude - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Microbial Production of 2-Hydroxyadipic Acid in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microbial production of 2-hydroxyadipic acid in metabolically engineered Escherichia coli. This compound is a key intermediate in the biosynthesis of adipic acid, a valuable platform chemical for the production of polymers like nylon-6,6.[1][2] The protocols outlined below cover strain construction, fermentation, and analytical methods for the quantification of this compound.
Introduction
The biosynthesis of this compound in E. coli has been successfully demonstrated through metabolic engineering, offering a sustainable alternative to conventional chemical synthesis. The primary strategies involve the heterologous expression of specific enzymatic pathways that convert central metabolites into the desired product. Two prominent pathways have been explored: one starting from the amino acid L-lysine and another from the TCA cycle intermediate α-ketoglutarate.[1][3] This document focuses on the pathway utilizing L-lysine as a precursor, which has achieved significant titers.
Metabolic Pathway and Strain Engineering
The biosynthetic pathway for this compound production from L-lysine in E. coli involves a two-step conversion. The engineered pathway is introduced into a suitable E. coli host strain, such as E. coli BW25113.[1]
Caption: Engineered metabolic pathway for this compound production from L-lysine.
Key Enzymes and Genetic Modifications
Successful production of this compound has been achieved by introducing a synthetic pathway into E. coli. This typically involves the overexpression of at least two key enzymes. Further improvements in titer can be obtained by enhancing the supply of precursors and cofactors.
Table 1: Key Genetic Modifications for this compound Production
| Gene/Enzyme | Function | Source Organism (Example) |
| L-lysine aminotransferase | Converts L-lysine to an intermediate | Varies |
| 2-Oxoadipate reductase | Reduces 2-oxoadipate to 2-hydroxyadipate | Varies |
| Precursor supply enhancement | Increases availability of L-lysine and α-ketoglutarate | E. coli |
| Cofactor regulation | Balances NADH/NAD+ ratio | E. coli |
Experimental Protocols
The following protocols provide a detailed methodology for the production and quantification of this compound in engineered E. coli.
References
Quantification of 2-Hydroxyadipic Acid in Urine: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for the accurate quantification of 2-hydroxyadipic acid in human urine samples. This information is intended for researchers, scientists, and drug development professionals investigating inborn errors of metabolism and other pathological conditions associated with altered levels of this metabolite.
Introduction
This compound is a dicarboxylic acid that is an intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan. Elevated levels of this compound in urine, a condition known as 2-hydroxyadipic aciduria, are a key biochemical marker for several inherited metabolic disorders, most notably 2-ketoadipic aciduria. This condition results from a deficiency of the enzyme 2-ketoadipate dehydrogenase, which is involved in the degradation pathway of these amino acids. Chronically high levels of this compound can be indicative of metabolic acidosis and may be associated with a range of clinical presentations, from asymptomatic to neurological symptoms. Therefore, the precise and reliable quantification of this compound in urine is crucial for the diagnosis, monitoring, and study of these metabolic disorders.
Clinical Significance
Elevated urinary excretion of this compound is primarily associated with 2-ketoadipic aciduria , an autosomal recessive metabolic disorder. This condition is caused by mutations in the DHTKD1 gene, which encodes a subunit of the 2-oxoadipate dehydrogenase complex. This enzyme catalyzes the conversion of 2-ketoadipic acid to glutaryl-CoA in the mitochondrial lysine degradation pathway. A defect in this enzyme leads to the accumulation of upstream metabolites, including 2-ketoadipic acid, which is then reduced to this compound.
While some individuals with 2-ketoadipic aciduria may be asymptomatic, others can present with a variety of clinical symptoms, including:
-
Developmental delay
-
Intellectual disability
-
Seizures
-
Ataxia (poor coordination)
-
Hypotonia (low muscle tone)
Accurate measurement of urinary this compound is therefore a critical component of the diagnostic workup for individuals suspected of having an inborn error of amino acid metabolism.
Data Presentation
The following table summarizes the quantitative data for this compound in urine samples from healthy individuals and patients with 2-ketoadipic aciduria.
| Analyte | Population | Matrix | Method | Concentration Range | Reference |
| This compound | Healthy Adolescents (13-18 years) | Urine | GC-MS | 2.4 (0.1-5.8) µmol/mmol creatinine | [1] |
| This compound | Patients with 2-Ketoadipic Aciduria | Urine | GC-MS | 5 - 40 mmol/mol creatinine | [2] |
| This compound | Patient with 2-Ketoadipic Aciduria (Case Report) | Urine | GC-MS | 28 mmol/mol creatinine | [3] |
Experimental Protocols
The following are detailed methodologies for the quantification of this compound in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: General Organic Acid Analysis by GC-MS
This protocol is a widely used method for the analysis of a broad range of organic acids in urine, including this compound.
1. Sample Preparation and Extraction
-
Patient Preparation: For optimal results, a first-morning urine sample is preferred. Patients should be well-hydrated in the days leading up to collection. Certain dietary restrictions may be necessary 48 hours prior to collection, such as avoiding apples, grapes, pears, and cranberries.
-
Collection: Collect a random urine sample in a sterile container.
-
Storage: Upon collection, urine samples should be frozen immediately and stored at -20°C or lower until analysis.
-
Extraction:
-
Thaw the urine sample at room temperature.
-
Centrifuge the sample to remove any particulate matter.
-
Take a specific volume of urine, often normalized to the creatinine concentration.
-
Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid (HCl).
-
Add an internal standard (e.g., a non-endogenous dicarboxylic acid) to the sample.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas.
-
2. Derivatization
To increase the volatility and thermal stability of the organic acids for GC-MS analysis, a two-step derivatization process is typically employed:
-
Oximation:
-
Add a solution of methoxyamine hydrochloride in pyridine to the dried extract.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to convert keto groups to their methoxime derivatives.
-
-
Silylation:
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the sample.
-
Incubate the mixture at a higher temperature (e.g., 70-90°C) for a set time (e.g., 60 minutes) to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.
-
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.
-
Column: A non-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column, is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC inlet.
-
Temperature Program: A temperature gradient is used to separate the different organic acids based on their boiling points and interactions with the column stationary phase.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific analytes like this compound.
-
Quantification: The concentration of this compound is determined by comparing the peak area of its characteristic ions to the peak area of the internal standard, using a calibration curve prepared with a pure standard of this compound.
Visualizations
Lysine Degradation Pathway and Formation of this compound
Caption: Lysine degradation pathway.
Experimental Workflow for this compound Quantification
Caption: GC-MS workflow for this compound.
References
- 1. hmdb.ca [hmdb.ca]
- 2. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 3. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Hydroxyadipic acid
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of 2-Hydroxyadipic acid in biological matrices, such as urine, using gas chromatography-mass spectrometry (GC-MS). This compound is a dicarboxylic fatty acid and a key metabolite in the degradation pathways of lysine, hydroxylysine, and tryptophan.[1] Elevated levels of this compound in urine can be indicative of certain inborn errors of metabolism, such as 2-ketoadipic aciduria.[1] The described method employs a robust sample preparation procedure involving extraction and a two-step derivatization, followed by sensitive and selective detection by GC-MS. This protocol is intended for researchers, scientists, and drug development professionals involved in metabolomics and clinical diagnostics.
Introduction
This compound is a hydroxy-dicarboxylic acid formed by the reduction of 2-ketoadipic acid.[2][3][4] Its accumulation is a key biomarker for 2-ketoadipic acidemia, a genetic disorder characterized by a deficiency in the enzyme 2-ketoadipic dehydrogenase.[2][4] Accurate and reliable quantification of this compound is crucial for the diagnosis and monitoring of this and related metabolic disorders. Gas chromatography-mass spectrometry is a powerful analytical technique for the analysis of volatile and thermally stable compounds. However, due to its polar nature and low volatility, this compound requires chemical derivatization prior to GC-MS analysis. This application note details a complete workflow, from sample preparation to data analysis, for the determination of this compound.
Experimental Protocols
Sample Preparation (Urine)
This protocol is adapted from established methods for the analysis of organic acids in urine.[2][5]
1. Sample Collection and Storage:
-
Collect a random urine sample in a sterile, preservative-free container.
-
Store samples at -20°C or lower until analysis to minimize degradation.
2. Reagents and Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar, non-endogenous dicarboxylic acid)
-
Methoxyamine hydrochloride (MOX) solution (20 mg/mL in pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (analytical grade)
-
Hexane (analytical grade)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Glass vials with PTFE-lined caps
-
Centrifuge
-
Nitrogen evaporator
-
Heating block or oven
3. Extraction and Derivatization Protocol:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Pipette 1 mL of urine into a clean glass tube.
-
Add a known amount of the internal standard solution to each sample.
-
Acidify the urine to a pH of less than 2 with hydrochloric acid.
-
Add 4 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the organic acids.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.
-
Repeat the extraction (steps 5-7) with another 4 mL of ethyl acetate and combine the organic layers.
-
Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
Oximation: Add 50 µL of methoxyamine hydrochloride solution to the dried residue. Cap the vial tightly and incubate at 60°C for 30 minutes. This step converts keto groups to their oxime derivatives.
-
Silylation: After cooling to room temperature, add 100 µL of BSTFA with 1% TMCS to the vial. Cap tightly and incubate at 70°C for 60 minutes. This step converts hydroxyl and carboxyl groups to their volatile trimethylsilyl (TMS) derivatives.
-
After cooling, the derivatized sample is ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of silylated organic acids. Instrument conditions may need to be optimized for specific equipment.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 5°C/min, hold for 5 minutes. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-600 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis. |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Data Presentation
The trimethylsilyl derivative of this compound is expected to have three TMS groups attached (one to the hydroxyl group and two to the carboxyl groups).
Table 1: Expected GC-MS Data for 3-TMS-2-Hydroxyadipic Acid
| Parameter | Value | Reference |
| Derivative Formula | C15H34O5Si3 | [6] |
| Derivative Molecular Weight | 378.684 g/mol | [6] |
| Retention Index (on 5% phenyl column) | 1663.2 | [6][7] |
| Key Mass Fragments (m/z) | 129, 171, 261 | [2] |
For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
Mandatory Visualization
Metabolic Pathway of this compound Formation
Caption: Metabolic formation of this compound.
Experimental Workflow for GC-MS Analysis
References
- 1. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aurametrix.weebly.com [aurametrix.weebly.com]
- 3. metbio.net [metbio.net]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. youngin.com [youngin.com]
- 7. Human Metabolome Database: GC-MS Spectrum - this compound GC-MS (3 TMS) (HMDB0000321) [hmdb.ca]
Application Note: Derivatization of 2-Hydroxyadipic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxyadipic acid is a dicarboxylic fatty acid and an important intermediate in the metabolism of lysine and tryptophan.[1][2] Its quantification in biological matrices is crucial for the study of certain inborn errors of metabolism, such as 2-ketoadipic aciduria, where its levels are significantly elevated.[1] Due to its high polarity and low volatility, direct analysis of this compound by gas chromatography (GC) is challenging, leading to poor peak shape and low sensitivity.[3][4] Derivatization is a necessary step to convert the polar carboxyl and hydroxyl functional groups into less polar, more volatile derivatives suitable for GC-MS analysis.[5][6]
This application note provides a detailed protocol for the derivatization of this compound using a silylation-based method, which is a common and effective technique for compounds containing active hydrogen atoms.[6][7] Silylation replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, significantly increasing the analyte's volatility and thermal stability.[6][7]
Recommended Derivatization Strategy: Silylation
Silylation is one of the most universal and widely used derivatization methods for GC analysis of compounds with active hydrogens, such as carboxylic acids and hydroxy compounds.[3] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile by-products that do not interfere with the chromatography.[8] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent, ensuring complete derivatization, even for sterically hindered groups.[6] The resulting trimethylsilyl (TMS) derivative of this compound is significantly more volatile and amenable to GC-MS analysis.[9]
Experimental Protocol: Silylation of this compound
This protocol details the conversion of this compound into its volatile trimethylsilyl (TMS) derivative for GC-MS analysis.
1. Materials and Reagents
-
This compound Standard
-
Pyridine, anhydrous
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate, GC grade
-
Internal Standard (e.g., stable isotope-labeled this compound or a structurally similar compound like suberic acid)
-
Nitrogen gas, high purity
-
Glass reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Pipettes and tips
2. Sample Preparation (from aqueous solution)
-
Pipette a known volume of the sample containing this compound into a 2 mL glass reaction vial.
-
Add the internal standard solution.
-
Evaporate the solvent completely to dryness under a gentle stream of high-purity nitrogen gas. It is critical to ensure the sample is completely anhydrous, as moisture will react with the silylating reagent.[10]
3. Derivatization Procedure
-
To the dried residue, add 50 µL of anhydrous pyridine to ensure the sample is fully dissolved.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to mix the contents thoroughly.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization of all three active hydrogen sites (two carboxylic acids and one hydroxyl group).
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Quantitative Data Summary
The derivatization process adds three trimethylsilyl (TMS) groups to the this compound molecule. The table below summarizes the key analytical parameters for the derivatized analyte.
| Parameter | Value | Reference / Notes |
| Analyte | This compound | - |
| Molecular Formula (Underivatized) | C₆H₁₀O₅ | [11] |
| Molecular Weight (Underivatized) | 162.14 g/mol | [11] |
| Derivative | This compound, 3 TMS | - |
| Derivative Type | Trimethylsilyl (TMS) | [9] |
| Derivative Formula | C₁₅H₃₄O₅Si₃ | [9] |
| Derivative Molecular Weight | 378.68 g/mol | [9] |
| GC Retention Index | 1663.2 | [9] (On a 5%-phenyl-95%-dimethylpolysiloxane column) |
| Expected Key Mass Fragments (m/z) | ||
| M-15 (Loss of CH₃) | 363 | Characteristic loss from a TMS group |
| M-89 (Loss of OSi(CH₃)₃) | 289 | Cleavage of a TMS ether |
| Molecular Ion (M+) | 378 | May be low in abundance |
| Base Peak | 129 | Often a significant ion in TMS-derivatized hydroxy acids |
Visualizations
The following diagram illustrates the experimental workflow for the derivatization of this compound.
Caption: Workflow for silylation of this compound.
This detailed protocol and the accompanying information provide a robust starting point for researchers aiming to quantify this compound using GC-MS. The silylation method is reliable and widely applicable to other polar metabolites.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. gcms.cz [gcms.cz]
- 8. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 9. Human Metabolome Database: GC-MS Spectrum - this compound GC-MS (3 TMS) (HMDB0000321) [hmdb.ca]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chiral Separation of 2-Hydroxyadipic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyadipic acid is a dicarboxylic acid that contains a single chiral center, existing as two enantiomers: (R)-2-hydroxyadipic acid and (S)-2-hydroxyadipic acid. The stereochemistry of such molecules can be of significant interest in various fields, including metabolism research and drug development, as enantiomers can exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of enantiomers.
This document provides a detailed protocol for the chiral separation of this compound enantiomers using cinchona alkaloid-based anion-exchange chiral stationary phases (CSPs). The methodology is based on established principles for the separation of acidic chiral compounds.
Principle of Separation
The separation is achieved on a chiral stationary phase (CSP) that exhibits stereoselective interactions with the enantiomers of this compound. Specifically, weak anion-exchange CSPs derived from cinchona alkaloids, such as quinine (QN) and quinidine (QD), are highly effective for the resolution of chiral acids.[1][2][3][4] The separation mechanism involves the formation of transient diastereomeric ion-pairs between the protonated tertiary amine of the chiral selector on the stationary phase and the deprotonated carboxyl groups of the this compound enantiomers. These interactions, combined with other non-covalent interactions like hydrogen bonding and steric repulsion, lead to different retention times for the two enantiomers, enabling their separation. The pseudo-enantiomeric nature of quinine and quinidine selectors often results in a reversal of the elution order of the enantiomers when switching between the corresponding QN-AX and QD-AX columns.[1][2]
Recommended HPLC Method
This protocol outlines a robust method for the chiral separation of this compound enantiomers. Two primary chiral stationary phases are recommended: CHIRALPAK® QN-AX and CHIRALPAK® QD-AX.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or Mass Spectrometer).
-
Chiral Columns:
-
CHIRALPAK® QN-AX, 5 µm, 4.6 x 150 mm (or similar dimensions)
-
CHIRALPAK® QD-AX, 5 µm, 4.6 x 150 mm (or similar dimensions)
-
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Additives: Formic acid (or acetic acid) and a basic modifier like diethylamine (DEA) or ammonia.
-
Sample: A solution of racemic this compound dissolved in the mobile phase or a compatible solvent.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the chiral separation. Optimization may be required based on the specific HPLC system and desired resolution.
| Parameter | Recommended Condition | Notes |
| Chiral Stationary Phase | CHIRALPAK® QN-AX or CHIRALPAK® QD-AX | These columns are specifically designed for the separation of acidic chiral compounds.[1][3][4] |
| Mobile Phase | Polar Organic Mode: Methanol / Acetonitrile (e.g., 50/50, v/v) with additives. | A mixture of methanol and acetonitrile is often preferred for hydroxy carboxylic acids.[2] |
| Additives | 50 mM Formic Acid + 25 mM Diethylamine | The acid protonates the chiral selector, and the base competes with the analyte for ionic interactions, influencing retention. The ratio can be adjusted to optimize separation. |
| Flow Rate | 0.5 - 1.0 mL/min | A lower flow rate can sometimes improve resolution. |
| Column Temperature | 25 °C | Temperature can affect selectivity; optimization between 15-40°C may be beneficial. |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | This compound has a weak UV chromophore. MS detection offers higher sensitivity and specificity. |
| Injection Volume | 5 - 10 µL |
Expected Results
Under the recommended conditions, baseline or near-baseline separation of the (R)- and (S)-2-hydroxyadipic acid enantiomers is expected. The elution order of the enantiomers is typically reversed when switching between the CHIRALPAK® QN-AX and CHIRALPAK® QD-AX columns.[2] Retention times will depend on the exact mobile phase composition and flow rate but are expected to be within a reasonable analysis time.
Experimental Protocols
Mobile Phase Preparation
-
Stock Solutions:
-
Prepare a 1 M stock solution of formic acid in methanol.
-
Prepare a 1 M stock solution of diethylamine in methanol.
-
-
Working Mobile Phase (1 L):
-
To a 1 L volumetric flask, add 500 mL of methanol and 500 mL of acetonitrile.
-
Add 50 mL of the 1 M formic acid stock solution.
-
Add 25 mL of the 1 M diethylamine stock solution.
-
Mix thoroughly and degas the mobile phase before use.
-
Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of 10-50 µg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC System Setup and Operation
-
Install the CHIRALPAK® QN-AX or QD-AX column in the column oven.
-
Equilibrate the column with the mobile phase at the desired flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 25 °C.
-
Set the detector wavelength to 210 nm (for UV detection) or configure the MS parameters for the detection of the [M-H]⁻ ion of this compound in negative ion mode.
-
Inject the prepared sample and start the data acquisition.
Data Analysis
-
Identify the two peaks corresponding to the enantiomers of this compound in the chromatogram.
-
Calculate the retention time (t R ), resolution (R s ), and selectivity factor (α) for the enantiomeric pair.
Visualizations
Logical Workflow for Chiral Method Development
References
Application Notes and Protocols for the Synthesis of Adipic Acid from 2-Hydroxyadipic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipic acid is a crucial dicarboxylic acid with wide applications in the polymer industry, particularly as a monomer for the production of nylon-6,6. There is growing interest in developing sustainable and bio-based routes for adipic acid synthesis. 2-Hydroxyadipic acid, which can be derived from biomass, presents a promising precursor for the production of adipic acid. This document provides detailed application notes and experimental protocols for the catalytic conversion of this compound to adipic acid. The primary method detailed is a two-step process involving the initial production of this compound from a biomass-derived precursor, followed by its dehydroxylation.
Synthesis Pathway Overview
The synthesis of adipic acid from this compound can be viewed as a key dehydroxylation step within a broader bio-based production pathway. A notable route begins with 2,5-furandicarboxylic acid (FDCA), a versatile platform chemical derivable from biomass. FDCA is first hydrogenated to tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) and this compound (HAA) using a ruthenium-based catalyst.[1][2] The subsequent step, which is the focus of this protocol, involves the hydrogenolysis of the intermediate mixture, including this compound, to yield high-purity adipic acid. This latter step is efficiently catalyzed by an iodide-containing ionic liquid.[1][2]
Caption: Overall synthesis pathway from FDCA to Adipic Acid.
Experimental Protocols
Protocol 1: Synthesis of this compound and Adipic Acid from 2,5-Furandicarboxylic Acid
This protocol is adapted from a two-step catalytic reaction to produce adipic acid from biomass-derived FDCA, where this compound is a key intermediate.[1][2]
Step 1: Hydrogenation of FDCA to this compound Intermediate Mixture
-
Catalyst Preparation: A Ru/Al₂O₃ catalyst (2.0 wt% Ru) is utilized. The alumina support, consisting of a mixed phase of AlOOH and γ-Al₂O₃, enhances the dispersion of Ru nanoparticles.[1]
-
Reaction Setup: In a high-pressure reactor, add 1.0 wt% FDCA, the Ru/Al₂O₃ catalyst, and deionized water as the solvent.[2]
-
Reaction Conditions: Pressurize the reactor with H₂ to 3.1 MPa and heat to 50°C. Maintain these conditions for 4 hours with stirring.[1]
-
Outcome: This step results in the complete conversion of FDCA to a mixture of tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) and this compound (HAA).[1]
Step 2: Hydrogenolysis of this compound to Adipic Acid
-
Catalyst: An iodide-containing ionic liquid, [MIM(CH₂)₄SO₃H]I (MIM=methylimidazolium), is used as the catalyst and reaction medium.[1][2]
-
Reaction Setup: The intermediate mixture from Step 1 is subjected to hydrogenolysis in the presence of the ionic liquid catalyst.
-
Reaction Conditions: The reaction is carried out at a temperature of 180°C under an H₂ pressure of 3.4 MPa for 2 hours.[2]
-
Product Isolation: The ionic liquid system facilitates simple product isolation with high purity.[1][2]
-
Yield: This two-step process can achieve an overall adipic acid yield of up to 99%.[1][2]
Caption: Experimental workflow for the two-step synthesis of adipic acid.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of adipic acid, highlighting the efficiency of the catalytic systems.
| Starting Material | Catalyst(s) | Key Intermediate(s) | Reaction Conditions | Adipic Acid Yield | Reference |
| 2,5-Furandicarboxylic Acid (FDCA) | 1. Ru/Al₂O₃2. [MIM(CH₂)₄SO₃H]I | Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), this compound (HAA) | Step 1: 50°C, 3.1 MPa H₂, 4hStep 2: 180°C, 3.4 MPa H₂, 2h | 99% (overall) | [1][2] |
| Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) | Hydroiodic acid (HI) | - | 160°C | 83.3% | [2] |
Signaling Pathway and Logical Relationships
The conversion of this compound to adipic acid is a dehydroxylation reaction, which in the context of the described protocol, is a hydrogenolysis process. The ionic liquid catalyst, specifically the iodide component, plays a crucial role in the cleavage of the C-O bond.
Caption: Logical relationship for the conversion of this compound.
Conclusion
The use of this compound as a precursor for adipic acid synthesis represents a viable and sustainable approach, particularly within a biorefinery concept. The detailed protocols, based on recent scientific literature, demonstrate a highly efficient catalytic system for this conversion. The provided data and diagrams offer a comprehensive guide for researchers and professionals in the field to replicate and build upon these findings for the development of green chemical processes.
References
Application Notes and Protocols for the Use of 2-Hydroxyadipic Acid in Biodegradable Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biodegradable polymers are of significant interest in the biomedical field, particularly for applications in drug delivery, tissue engineering, and medical implants. The inherent biodegradability and biocompatibility of polyesters derived from natural metabolites make them prime candidates for these applications. 2-Hydroxyadipic acid, a derivative of adipic acid, presents as a promising, yet underexplored, monomer for the synthesis of novel biodegradable polyesters. Its structure, featuring one hydroxyl and two carboxylic acid functional groups, allows for the formation of polyesters with pendant carboxylic acid groups. These functional groups can serve as points for further modification, such as drug conjugation or for tuning the polymer's hydrophilicity and degradation rate.
These application notes provide a theoretical framework and hypothetical protocols for the synthesis of biodegradable polymers using this compound. The methodologies are based on established principles of polyester chemistry, drawing parallels from the synthesis of polymers using structurally similar monomers.
Theoretical Polymer Properties
The properties of a polyester derived from this compound are anticipated to be influenced by the presence of the pendant carboxylic acid group. This feature is expected to increase hydrophilicity and potentially accelerate hydrolytic degradation compared to a polyester made from adipic acid and a diol. The data presented below is a qualitative prediction based on the properties of similar aliphatic polyesters.
| Property | Predicted Characteristic | Rationale |
| Biodegradability | High | The ester linkages are susceptible to hydrolysis, and the monomer is a natural metabolite. |
| Biocompatibility | High | Adipic acid and its derivatives are generally considered biocompatible. |
| Hydrophilicity | Moderate to High | The pendant carboxylic acid groups will increase water absorption compared to linear aliphatic polyesters. |
| Thermal Properties | Amorphous or semi-crystalline with a relatively low melting point. | The irregular structure introduced by the hydroxyl group may disrupt crystal packing. |
| Drug Conjugation Potential | High | The pendant carboxylic acid groups provide reactive sites for attaching drug molecules. |
Proposed Synthesis Methods
Two primary methods are proposed for the polymerization of this compound: thermal melt polycondensation and enzymatic polymerization.
Method 1: Thermal Melt Polycondensation
This method involves the direct polymerization of the monomer at elevated temperatures under a vacuum to remove the water byproduct.
Experimental Protocol
-
Monomer Preparation: Ensure this compound is of high purity and thoroughly dried.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.
-
Polymerization:
-
Add this compound to the reaction flask.
-
Heat the flask to 180°C under a slow stream of nitrogen to melt the monomer.
-
Once the monomer is molten, apply a vacuum (e.g., <1 mmHg) to facilitate the removal of water.
-
Continue the reaction at 180°C under vacuum for 24-48 hours. The viscosity of the mixture will increase as the polymerization progresses.
-
-
Polymer Isolation:
-
Allow the reaction to cool to room temperature under a nitrogen atmosphere.
-
The resulting polymer can be dissolved in a suitable solvent (e.g., dimethylformamide or chloroform).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.
-
Method 2: Enzymatic Polymerization
Enzymatic polymerization offers a milder and more selective route to polyester synthesis. Lipases are commonly used for this purpose.
Experimental Protocol
-
Monomer and Enzyme Preparation: Dry this compound and the immobilized lipase (e.g., Novozym 435) under vacuum.
-
Reaction Setup: A clean, dry vial is charged with this compound and the immobilized lipase (typically 10% w/w of the monomer).
-
Polymerization:
-
The reaction can be carried out in a solvent (e.g., diphenyl ether) or in bulk (solvent-free).
-
Heat the mixture to a moderate temperature (e.g., 60-80°C) with stirring.
-
If a solvent is used, the reaction is typically conducted under a nitrogen atmosphere. For bulk polymerization, a vacuum can be applied to remove water.
-
Allow the reaction to proceed for 48-96 hours.
-
-
Polymer Isolation:
-
If a solvent was used, filter off the immobilized enzyme. Precipitate the polymer in a non-solvent as described in the thermal polycondensation method.
-
For bulk polymerization, dissolve the crude polymer in a suitable solvent, filter off the enzyme, and then precipitate the polymer.
-
Dry the final polymer under vacuum.
-
Characterization of the Polymer
The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Results |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of ester bonds. | Appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹ characteristic of esters, and disappearance of the broad O-H stretch from the carboxylic acid. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the polymer structure and confirm the repeating unit. | Signals corresponding to the protons and carbons in the polymer backbone, showing shifts indicative of ester formation. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | A chromatogram showing the molecular weight distribution of the polymer sample. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), if any. | A thermogram showing thermal transitions, which will indicate if the polymer is amorphous or semi-crystalline. |
Visualizations
Caption: Proposed polycondensation reaction of this compound.
Application Notes and Protocols for Metabolic Flux Analysis of the 2-Hydroxyadipic Acid Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-hydroxyadipic acid pathway is a critical route in the biosynthesis of adipic acid, a valuable platform chemical for the production of polymers like nylon-6,6. This pathway is also of significant interest in the study of certain metabolic disorders. Metabolic flux analysis (MFA) is an indispensable tool for quantifying the in-vivo reaction rates (fluxes) within metabolic networks. This document provides detailed application notes and protocols for conducting metabolic flux analysis of the this compound pathway, primarily in microbial systems such as Escherichia coli.
The this compound pathway typically proceeds from L-lysine or can be engineered to start from intermediates of the tricarboxylic acid (TCA) cycle. Understanding the carbon flow through this pathway and its interaction with central carbon metabolism is crucial for optimizing the production of this compound and its derivatives, as well as for elucidating its role in various physiological and pathological states.
Core Concepts in ¹³C-Metabolic Flux Analysis
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that utilizes stable isotope-labeled substrates (e.g., ¹³C-glucose) to trace the flow of carbon atoms through metabolic pathways.[1][2] As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various intracellular metabolites. By measuring the isotopic labeling patterns of these metabolites, typically proteinogenic amino acids, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the intracellular metabolic fluxes can be quantified.[1][2]
Data Presentation: Metabolic Flux Distribution
The following table summarizes a hypothetical, yet representative, metabolic flux distribution in an engineered E. coli strain designed for 2-hydroxyadipate production. The data is presented as the percentage of the glucose uptake rate and illustrates the carbon flow from central metabolism to the this compound pathway. This data is for illustrative purposes to demonstrate how results from an MFA study would be presented.
| Metabolic Reaction/Pathway | Flux (% of Glucose Uptake Rate) |
| Central Carbon Metabolism | |
| Glucose Uptake | 100 |
| Glycolysis (Glucose to Pyruvate) | 85 |
| Pentose Phosphate Pathway | 15 |
| Pyruvate to Acetyl-CoA (PDH) | 60 |
| TCA Cycle (α-Ketoglutarate formation) | 40 |
| Anaplerotic Reactions (e.g., PEP carboxylase) | 20 |
| L-Lysine Biosynthesis Pathway | |
| Aspartate to L-Lysine | 10 |
| This compound Pathway | |
| L-Lysine to α-Aminoadipate | 8 |
| α-Aminoadipate to α-Ketoadipate | 8 |
| α-Ketoadipate to 2-Hydroxyadipate | 7.5 |
| Byproduct Formation | |
| Acetate Secretion | 5 |
| Biomass Formation | 25 |
Signaling Pathways and Experimental Workflows
This compound Biosynthetic Pathway
The following diagram illustrates a common biosynthetic route to this compound, starting from the central metabolic intermediate α-ketoglutarate, which is a key component of the TCA cycle. This pathway can also be engineered to proceed from L-lysine.
Caption: Biosynthetic pathway from α-ketoglutarate to this compound.
General Experimental Workflow for ¹³C-Metabolic Flux Analysis
The diagram below outlines the key steps involved in a typical ¹³C-MFA experiment, from cell culture to data analysis.
Caption: A generalized workflow for conducting a ¹³C-Metabolic Flux Analysis experiment.
Experimental Protocols
Protocol 1: ¹³C-Labeling Experiment
Objective: To label the intracellular metabolites of an engineered microbial strain with a ¹³C-labeled carbon source.
Materials:
-
Engineered microbial strain (e.g., E. coli) capable of producing this compound.
-
Defined minimal medium.
-
¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose).
-
Shake flasks or bioreactor.
-
Incubator shaker.
-
Spectrophotometer.
Procedure:
-
Prepare a defined minimal medium with a known concentration of glucose as the sole carbon source. For the labeling experiment, replace the unlabeled glucose with the desired ¹³C-labeled glucose. A common practice is to use a mixture of labeled and unlabeled glucose to achieve a specific isotopic enrichment.
-
Inoculate a pre-culture of the engineered strain into the main culture medium.
-
Grow the cells at the optimal temperature and shaking speed (e.g., 37°C and 250 rpm for E. coli).
-
Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).
-
Ensure that the cells reach a metabolic steady state during the exponential growth phase before harvesting. This is critical for accurate flux determination.
-
Harvest the cells during the mid-exponential phase for analysis.
Protocol 2: Metabolite Quenching and Extraction
Objective: To rapidly halt metabolic activity and extract intracellular metabolites.
Materials:
-
Cold quenching solution (e.g., 60% methanol at -40°C).
-
Centrifuge.
-
Lyophilizer.
Procedure:
-
Rapidly transfer a known volume of the cell culture into a pre-chilled tube containing the cold quenching solution. The volume of the quenching solution should be at least twice the volume of the cell culture to ensure instantaneous quenching of metabolic activity.
-
Immediately centrifuge the quenched cell suspension at a low temperature (e.g., -10°C) to pellet the cells.
-
Discard the supernatant and wash the cell pellet with the cold quenching solution.
-
Freeze the cell pellet in liquid nitrogen and then lyophilize to dryness. The dried cell biomass can be stored at -80°C until further processing.
Protocol 3: Protein Hydrolysis and Derivatization
Objective: To hydrolyze cellular protein into its constituent amino acids and derivatize them for GC-MS analysis.
Materials:
-
6 M HCl.
-
Heating block or oven.
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Pyridine.
-
GC vials.
Procedure:
-
Resuspend the lyophilized cell pellet in 6 M HCl.
-
Hydrolyze the protein by incubating at 105°C for 24 hours.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen gas or in a vacuum concentrator.
-
Resuspend the dried hydrolysate in a derivatization solution containing pyridine and MTBSTFA.
-
Incubate the mixture at 60°C for 1 hour to complete the derivatization of the amino acids.
-
Transfer the derivatized sample to a GC vial for analysis.
Protocol 4: GC-MS Analysis and Data Interpretation
Objective: To determine the mass isotopomer distribution of the derivatized amino acids.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Appropriate GC column for amino acid analysis.
Procedure:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable temperature gradient to separate the derivatized amino acids.
-
Acquire mass spectra for each eluting amino acid.
-
Analyze the mass spectra to determine the mass isotopomer distribution for each amino acid. This involves correcting for the natural abundance of isotopes.
-
The resulting mass isotopomer distributions will be used as input for the computational flux analysis.
Protocol 5: Computational Flux Analysis
Objective: To calculate the intracellular metabolic fluxes from the mass isotopomer distribution data.
Materials:
-
Metabolic network model of the organism.
-
Software for ¹³C-MFA (e.g., INCA, OpenFLUX, WUFLUX).
Procedure:
-
Construct a detailed metabolic network model of the central carbon metabolism and the this compound pathway for the organism under study.
-
Input the experimentally determined mass isotopomer distributions of the proteinogenic amino acids into the ¹³C-MFA software.
-
The software will then use an iterative algorithm to estimate the metabolic fluxes that best fit the experimental data.
-
Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.
-
The output will be a detailed flux map of the central carbon metabolism and the this compound pathway.
Conclusion
Metabolic flux analysis of the this compound pathway provides a quantitative understanding of the carbon flow through this important biosynthetic route. The protocols and information presented in this document offer a comprehensive guide for researchers to apply ¹³C-MFA to their studies. By elucidating the metabolic flux distribution, researchers can identify potential bottlenecks in the pathway and devise rational strategies for metabolic engineering to improve the production of this compound and other valuable chemicals. Furthermore, this approach can provide valuable insights into the metabolic dysregulation associated with diseases involving this pathway.
References
2-Hydroxyadipic Acid: A Key Biomarker for the Diagnosis and Monitoring of 2-Ketoadipic Aciduria
Application Note
Introduction
2-Ketoadipic aciduria, also known as alpha-aminoadipic and alpha-ketoadipic aciduria, is a rare autosomal recessive metabolic disorder affecting the degradation pathways of lysine, hydroxylysine, and tryptophan. The condition is characterized by the accumulation of several organic acids in bodily fluids, most notably 2-ketoadipic acid, 2-aminoadipic acid, and 2-hydroxyadipic acid.[1][2][3] The underlying cause of 2-ketoadipic aciduria is a deficiency in the 2-ketoadipate dehydrogenase enzyme complex, which is essential for the breakdown of these amino acids. This enzymatic block leads to the accumulation of 2-ketoadipic acid, which is subsequently reduced to this compound. Consequently, elevated levels of this compound in the urine serve as a crucial biomarker for the diagnosis and monitoring of this disorder.
Pathophysiology
The degradation of lysine, hydroxylysine, and tryptophan converges at the intermediate 2-ketoadipic acid. In healthy individuals, the mitochondrial 2-ketoadipate dehydrogenase complex, encoded by the DHTKD1 gene, catalyzes the oxidative decarboxylation of 2-ketoadipic acid to glutaryl-CoA. However, in individuals with 2-ketoadipic aciduria, mutations in the DHTKD1 gene lead to a dysfunctional enzyme complex. This results in the accumulation of 2-ketoadipic acid, which is then shunted into an alternative pathway where it is reduced to this compound. This metabolic derangement leads to the characteristic biochemical profile of elevated 2-aminoadipic acid, 2-ketoadipic acid, and this compound in the urine.[1][4]
Clinical Significance of this compound
The clinical presentation of 2-ketoadipic aciduria is highly variable, ranging from asymptomatic individuals to those with severe neurological manifestations, including developmental delay, epilepsy, and ataxia.[1][3][5] Therefore, biochemical testing is paramount for an accurate diagnosis. The measurement of urinary this compound, in conjunction with 2-ketoadipic and 2-aminoadipic acids, provides a definitive diagnostic marker for the disease. Quantitative analysis of these organic acids is typically performed using gas chromatography-mass spectrometry (GC-MS).
Data Presentation
The following table summarizes the urinary concentrations of key biomarkers in individuals with 2-ketoadipic aciduria compared to healthy controls. It is important to note that reference ranges can vary between laboratories and patient age.
| Biomarker | Patient Population | Urinary Concentration (mmol/mol creatinine) |
| This compound | 2-Ketoadipic Aciduria Patients | 5 - 150 |
| Healthy Controls | Usually not detected | |
| 2-Ketoadipic Acid | 2-Ketoadipic Aciduria Patients | 10 - 970 |
| Healthy Controls | Usually not detected | |
| 2-Aminoadipic Acid | 2-Ketoadipic Aciduria Patients | Elevated |
| Healthy Controls | Trace amounts may be present |
Data compiled from a case report by Danhauser et al. (2012).[4]
Signaling Pathway Diagram
Caption: Lysine degradation pathway and the role of this compound in 2-ketoadipic aciduria.
Experimental Protocols
Protocol 1: Quantitative Analysis of Urinary this compound by GC-MS
This protocol outlines the general steps for the extraction, derivatization, and analysis of this compound and other organic acids from urine samples using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Urine sample
-
Internal standard (e.g., 2-ketocaproic acid)
-
Hydroxylamine hydrochloride
-
Ethyl acetate
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample to remove any particulate matter.
-
Transfer a specific volume of the supernatant (normalized to creatinine concentration) to a clean glass tube.
-
Add a known amount of the internal standard solution to the urine sample.
-
-
Oximation (for keto-acids):
-
Add hydroxylamine hydrochloride solution to the sample.
-
Incubate the mixture to allow for the formation of oxime derivatives of any keto-acids present.
-
-
Extraction:
-
Acidify the sample by adding a suitable acid (e.g., HCl).
-
Perform a liquid-liquid extraction by adding ethyl acetate to the sample.
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (containing the organic acids) to a new tube.
-
Repeat the extraction step to maximize the recovery of organic acids.
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add a mixture of BSTFA with 1% TMCS and pyridine.
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period to form trimethylsilyl (TMS) derivatives of the organic acids. This step increases the volatility of the compounds for GC analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography Conditions:
-
Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (DB-5MS or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient is used to separate the different organic acids (e.g., initial temperature of 80°C, ramped to 300°C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan or selected ion monitoring (SIM) for targeted quantification.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 50-600).
-
-
-
Data Analysis:
-
Identify the TMS derivative of this compound based on its retention time and mass spectrum.
-
Quantify the concentration of this compound by comparing the peak area of its characteristic ions to the peak area of the internal standard.
-
Express the final concentration relative to the urinary creatinine concentration (e.g., in mmol/mol creatinine).
-
Experimental Workflow Diagram
References
- 1. New Cases of DHTKD1 Mutations in Patients with 2-Ketoadipic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Cases of DHTKD1 Mutations in Patients with 2-Ketoadipic Aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DHTKD1 Mutations Cause 2-Aminoadipic and 2-Oxoadipic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of 2-Hydroxyadipic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of 2-Hydroxyadipic acid (2-HAA).
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical synthesis routes for this compound?
A1: this compound is typically synthesized through several chemical pathways. The most common routes include the oxidation of 2-hydroxycyclohexanone, the reduction of 2-ketoadipic acid, and as an intermediate in the multi-step synthesis of adipic acid from biomass-derived furan compounds.[1][2][3][4] One notable method involves the oxidation of 2-hydroxycyclohexanone using molecular oxygen with heteropolyacids as catalysts.[1] Another established route is the chemical reduction of 2-ketoadipic acid.[5][6]
Q2: What are the most significant challenges encountered during the chemical synthesis of 2-HAA?
A2: Researchers may face several challenges, including:
-
Low Yields and Selectivity: Direct synthesis routes can suffer from low yields and the formation of a mixture of products, making purification difficult.[7] For instance, the direct conversion of 2,5-furandicarboxylic acid (FDCA) to adipic acid, where 2-HAA is an intermediate, often has unsatisfactory selectivity.[7]
-
By-product Formation: In some reaction pathways, side reactions such as esterification can occur, leading to the formation of unwanted by-products. For example, esterification between this compound and solvents like propionic acid has been reported as a hurdle.[7][8]
-
Catalyst Degradation: The stability and reusability of catalysts can be a concern in catalytic routes, impacting the economic feasibility and environmental impact of the process.[7][8]
-
Harsh Reaction Conditions: Some synthesis methods may require high temperatures and pressures, necessitating specialized equipment and increasing energy consumption.[7]
Q3: Are there biosynthetic routes for producing this compound?
A3: Yes, metabolic engineering has enabled the biosynthesis of 2-hydroxyadipate. A common approach involves constructing a synthesis pathway in microorganisms like Escherichia coli.[9] This route often uses L-lysine as a precursor, with 2-hydroxyadipate being a key intermediate metabolite.[9] While promising, challenges in this area include the low activity of some enzymes involved in the pathway.[9]
Q4: What are the typical yields and production titers for this compound?
A4: The yields are highly dependent on the synthesis route. For chemical synthesis, the oxidation of 2-hydroxycyclohexanone has been reported to achieve a yield of up to 39%.[1] In biosynthetic routes, engineered E. coli has been shown to produce up to 11.1 g/L of 2-hydroxyadipate in a 5 L bioreactor.[9]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Yield in Oxidation of 2-Hydroxycyclohexanone | 1. Inefficient catalyst. 2. Suboptimal reaction conditions (temperature, pressure). 3. Presence of radical scavengers inhibiting the reaction. | 1. Use a highly efficient heteropolyacid catalyst, such as H4PVW11O40, which has shown the highest yield.[1] 2. Optimize the catalyst amount and oxygen pressure. The reaction is reportedly first-order with respect to the catalyst amount and near zero-order for oxygen pressure.[1] 3. Ensure the absence of radical scavengers, as they can interfere with the oxidation mechanism.[1] |
| Formation of Ester By-products | Reaction with acidic solvents or impurities. | Consider using alternative catalytic systems that do not require an organic acid solvent. For example, using an ionic liquid system can prevent the esterification of 2-HAA.[8] |
| Poor Selectivity in Multi-step Synthesis from FDCA | The direct one-pot conversion of FDCA to adipic acid is challenging and often results in a mixture of products. | Adopt a two-step pathway. First, hydrogenate FDCA to form intermediates like tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) and 2-HAA over a catalyst like Ru/Al2O3. Then, convert these intermediates to the final product in a separate step.[4][7][10] |
| Catalyst Deactivation and Poor Reusability | Leaching of the active metal or changes in the support structure during the reaction. | Select a robust catalyst system. For instance, Ru/Al2O3 has been shown to be a recyclable catalyst for the hydrogenation of FDCA.[4][8][10] Perform catalyst reusability tests to validate its stability under your specific reaction conditions. |
Quantitative Data Summary
The following table summarizes quantitative data from different synthesis methods for this compound or related processes where it is a key intermediate.
| Synthesis Method | Starting Material | Catalyst/System | Key Parameters | Yield/Titer | Reference |
| Catalytic Oxidation | 2-Hydroxycyclohexanone | H4PVW11O40 / O2 | - | 39% (2-HAA) | [1] |
| Biosynthesis | Glucose / L-lysine pathway | Engineered E. coli | Fed-batch, 5 L bioreactor | 11.1 g/L (2-hydroxyadipate) | [9] |
| Hydrogenation/Hydrogenolysis | 2,5-Furandicarboxylic acid (FDCA) | Ru/Al2O3 | 50°C, 3.1 MPa H2, 4h | Complete conversion of FDCA to THFDCA and HAA | [7] |
Experimental Protocols
Synthesis of this compound via Oxidation of 2-Hydroxycyclohexanone[1]
This protocol is based on the method described by Hashimoto et al. for the catalytic oxidation of 2-hydroxycyclohexanone.
Materials:
-
2-hydroxycyclohexanone (2-HCO)
-
Heteropolyacid catalyst (e.g., H4PVW11O40)
-
Solvent (e.g., water or acetic acid)
-
Molecular Oxygen (O2)
-
High-pressure reactor equipped with a stirrer and gas inlet
Procedure:
-
Charge the high-pressure reactor with 2-hydroxycyclohexanone and the chosen solvent.
-
Add the heteropolyacid catalyst to the mixture. The amount should be based on a predetermined molar ratio relative to the substrate.
-
Seal the reactor and purge it with O2 several times to remove air.
-
Pressurize the reactor with O2 to the desired pressure.
-
Heat the reactor to the target temperature while stirring vigorously to ensure proper mixing and gas-liquid mass transfer.
-
Maintain the reaction for the specified duration. Monitor the pressure to ensure it remains constant.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.
-
Open the reactor and collect the reaction mixture.
-
Analyze the products using appropriate analytical techniques (e.g., GC-MS, HPLC) to determine the conversion of 2-HCO and the yield of this compound.
-
Purify the this compound from the reaction mixture using methods such as crystallization or column chromatography.
Visual Guides
Caption: Synthesis of 2-HAA from FDCA.
Caption: Troubleshooting workflow for 2-HAA synthesis.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000321) [hmdb.ca]
- 3. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Efficient Production of Adipic Acid by a Two‐Step Catalytic Reaction of Biomass‐Derived 2,5‐Furandicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
Technical Support Center: 2-Hydroxyadipic Acid Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 2-Hydroxyadipic acid (2-HAA) fermentation and minimizing byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 2-HAA titer is low, and I am observing significant formation of other organic acids. What are the common byproducts and why are they forming?
A1: In microbial fermentation for this compound, particularly using hosts like E. coli, the formation of byproducts is a common challenge that can divert carbon flux away from your target molecule, leading to lower yields. The specific byproducts often depend on the metabolic pathway engineered into your host organism and the fermentation conditions.
Common Byproducts:
-
From Glucose Metabolism: Under conditions of high glucose concentration, E. coli can exhibit overflow metabolism, leading to the production of acetic acid .[1][2] Under oxygen-limiting conditions, other common fermentation byproducts include lactic acid, succinic acid, formic acid, and ethanol .[3][4]
-
From L-lysine Precursor Pathway: If your pathway utilizes L-lysine as a precursor, incomplete conversion can lead to the accumulation of intermediates from lysine degradation pathways. These can include 5-aminovalerate, glutarate, and L-2-hydroxyglutarate .[5][6]
-
From 2-Oxoadipate Precursor Pathway: When 2-oxoadipate is the precursor, a potential byproduct is glutaric acid , which can be formed from the decarboxylation of 2-oxoadipate.
Reasons for Byproduct Formation:
-
Oxygen Limitation: Insufficient dissolved oxygen can trigger the expression of anaerobic fermentation pathways, leading to the production of lactate, succinate, and ethanol.
-
Carbon Overflow: A high glucose uptake rate can overwhelm the capacity of the tricarboxylic acid (TCA) cycle, resulting in the formation of acetate.[1]
-
Sub-optimal Enzyme Kinetics: The enzymes in your engineered pathway may not be perfectly efficient, leading to the accumulation of upstream intermediates or their conversion into side products.
-
Host Cell Regulation: The native metabolic regulation of the host organism may compete with your engineered pathway for precursors and cofactors.
Q2: How can I reduce the formation of acetic acid in my fermentation?
A2: Acetic acid is a frequent and problematic byproduct in E. coli fermentations as it can inhibit cell growth and product formation.[1] Strategies to mitigate acetate formation include:
-
Controlled Glucose Feeding: Implement a fed-batch strategy to maintain a low concentration of glucose in the fermentation broth. This prevents the activation of overflow metabolism. The feed rate can be controlled based on dissolved oxygen levels or pH.[1]
-
Optimize Dissolved Oxygen (DO): Ensure adequate aeration and agitation to maintain a sufficient DO level. This promotes the complete oxidation of glucose through the TCA cycle.
-
Strain Engineering: Utilize E. coli strains with engineered acetate pathways. For example, deleting genes such as pta (phosphate acetyltransferase) and ackA (acetate kinase) can reduce acetate formation.
-
Media Optimization: The composition of the culture medium can influence acetate production. For instance, the addition of certain amino acids or yeast extract can sometimes reduce its formation.
Q3: I am using an L-lysine-based pathway and suspect byproducts from its degradation. How can I confirm this and what can I do?
A3: To confirm the presence of lysine degradation byproducts, you will need to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to analyze your fermentation broth.
Troubleshooting Steps:
-
Metabolic Pathway Analysis: Ensure that the genes responsible for lysine degradation in your host strain are knocked out or downregulated.
-
Enzyme Optimization: The efficiency of the initial enzymes in your 2-HAA pathway that act on lysine is crucial. Consider codon optimization or protein engineering to improve their activity and specificity.
-
Precursor Feeding Strategy: If possible, a controlled feed of L-lysine might prevent its accumulation to levels that trigger degradation pathways.
Data Presentation: Impact of Fermentation Parameters on Byproduct Formation
The following table summarizes hypothetical quantitative data to illustrate how different fermentation conditions can influence 2-HAA production and byproduct formation.
| Parameter | Condition A (Batch, High Glucose) | Condition B (Fed-Batch, Low Glucose) | Condition C (Fed-Batch, Optimized DO) |
| This compound (g/L) | 5.2 | 12.8 | 18.5 |
| Acetic Acid (g/L) | 8.5 | 2.1 | 0.8 |
| Lactic Acid (g/L) | 3.1 | 1.0 | 0.2 |
| Succinic Acid (g/L) | 2.5 | 0.8 | 0.3 |
| Glutaric Acid (g/L) | 1.2 | 0.5 | 0.2 |
| Biomass (OD600) | 25 | 45 | 50 |
Experimental Protocols
Protocol 1: Fermentation for this compound Production
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic.
-
Incubate at 37°C with shaking at 250 rpm for 8-12 hours.
-
Use this seed culture to inoculate 100 mL of fermentation medium in a 500 mL shake flask.
-
Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 0.6-0.8.
-
-
Bioreactor Fermentation:
-
Aseptically transfer the seed culture to a 2 L bioreactor containing 1 L of defined mineral medium.
-
Control the temperature at 37°C and the pH at 7.0 (controlled with NH4OH).
-
Maintain the dissolved oxygen (DO) level above 20% by adjusting the agitation speed and airflow rate.
-
Initiate a fed-batch feeding strategy with a concentrated glucose solution when the initial glucose is depleted. The feed rate should be adjusted to maintain a low residual glucose concentration.
-
Induce the expression of the 2-HAA pathway genes with the appropriate inducer (e.g., IPTG) at an OD600 of approximately 10.
-
Collect samples periodically for analysis of biomass, 2-HAA, and byproducts.
-
Protocol 2: Quantification of this compound and Byproducts by HPLC
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase as necessary.
-
-
HPLC Analysis:
-
Column: A suitable column for organic acid analysis, such as an ion-exchange or reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H2SO4).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV detector at 210 nm or a refractive index (RI) detector.
-
Quantification: Use external standards of this compound and other potential byproducts (acetate, lactate, succinate, glutarate) to generate calibration curves for quantification.
-
Mandatory Visualizations
Caption: Metabolic pathways leading to 2-HAA and common byproducts.
Caption: Troubleshooting workflow for low 2-HAA yield.
References
- 1. en.mc-biolab.com [en.mc-biolab.com]
- 2. researchgate.net [researchgate.net]
- 3. The fermentation pathways of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering of Escherichia coli for Production of Mixed-Acid Fermentation End Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing fermentation conditions for 2-Hydroxyadipic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentative production of 2-Hydroxyadipic acid (2-HAA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound (2-HAA) is a hydroxy-dicarboxylic acid.[1] It serves as a key intermediate in the biosynthetic pathway for adipic acid, a crucial monomer for the production of nylon-6,6 and other polymers.[2][3] The bio-production of adipic acid and its precursors like 2-HAA from renewable resources is a significant area of research aimed at developing sustainable alternatives to petrochemical-based processes.
Q2: What microbial hosts are commonly used for 2-HAA production?
A2: Escherichia coli is a well-documented and effective microbial host for the production of 2-HAA.[2][4] It has been metabolically engineered to successfully synthesize 2-HAA from precursors like L-lysine.[2]
Q3: What is the general metabolic pathway for 2-HAA production in engineered E. coli?
A3: In engineered E. coli, a common pathway for 2-HAA production starts from L-lysine. This pathway involves the conversion of L-lysine to 2-oxoadipate, which is then reduced to 2-hydroxyadipate.[2][3] Enhancing the synthesis of precursors and regulating intracellular cofactors are key strategies to improve production.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no 2-HAA production | 1. Ineffective induction of the expression of pathway enzymes. 2. Suboptimal fermentation conditions (pH, temperature, aeration). 3. Insufficient precursor (e.g., L-lysine) availability. 4. Plasmid instability or loss of engineered pathway. | 1. Verify inducer concentration and timing of induction. 2. Optimize fermentation parameters as detailed in the tables below. 3. Supplement the medium with additional L-lysine or engineer the host to overproduce it. 4. Perform plasmid stability tests and consider genomic integration of the pathway. |
| Slow cell growth | 1. Suboptimal media composition (e.g., nutrient limitation). 2. Incorrect temperature or pH. 3. Presence of inhibitory byproducts. | 1. Review and optimize the concentrations of carbon, nitrogen, and essential minerals. 2. Ensure temperature and pH are maintained within the optimal range for the specific E. coli strain. 3. Analyze fermentation broth for common inhibitors and adjust conditions to minimize their formation. |
| Accumulation of intermediate metabolites (e.g., 2-oxoadipate) | 1. Low activity or expression of the enzyme responsible for the conversion of the intermediate to the final product (e.g., 2-hydroxyadipate dehydrogenase). 2. Cofactor (e.g., NADH/NADPH) limitation for the reduction step. | 1. Increase the expression of the rate-limiting enzyme. 2. Engineer the host to enhance cofactor regeneration. |
| High variability between fermentation batches | 1. Inconsistent inoculum preparation. 2. Fluctuations in fermentation conditions. 3. Contamination. | 1. Standardize the protocol for seed culture preparation. 2. Ensure tight control and monitoring of all fermentation parameters. 3. Implement strict aseptic techniques and perform regular sterility checks. |
Optimized Fermentation Parameters
The following tables summarize key fermentation parameters for the production of 2-HAA in engineered E. coli.
Table 1: Media Composition
| Component | Concentration | Notes |
| Carbon Source | ||
| Glucose | 20 - 40 g/L | Primary carbon and energy source. |
| Nitrogen Source | ||
| Yeast Extract | 5 - 10 g/L | Provides nitrogen, vitamins, and growth factors. |
| Peptone/Tryptone | 10 - 20 g/L | Provides amino acids and nitrogen. |
| Precursor | ||
| L-Lysine | 1 - 5 g/L | Direct precursor for the 2-HAA pathway. |
| Salts | ||
| KH₂PO₄ | 2 - 5 g/L | Phosphate source and buffering agent. |
| K₂HPO₄ | 5 - 10 g/L | Phosphate source and buffering agent. |
| (NH₄)₂SO₄ | 1 - 3 g/L | Additional nitrogen source. |
| MgSO₄·7H₂O | 0.2 - 0.5 g/L | Provides magnesium ions, a cofactor for many enzymes. |
| Trace Elements | ||
| Trace Metal Solution | 1 mL/L | Provides essential micronutrients. |
Table 2: Fermentation Conditions
| Parameter | Optimal Range | Control Method |
| Temperature | 30 - 37 °C | Temperature-controlled bioreactor |
| pH | 6.5 - 7.2 | Automated addition of acid (e.g., HCl) or base (e.g., NaOH) |
| Dissolved Oxygen (DO) | 20 - 40% | Agitation and aeration rate control |
| Agitation | 200 - 600 rpm | Stirred-tank bioreactor |
Experimental Protocols
1. Media Preparation
-
Dissolve all media components except for glucose, L-lysine, and the trace metal solution in deionized water.
-
Autoclave the solution at 121°C for 20 minutes.
-
Prepare separate stock solutions of glucose (50% w/v), L-lysine (10% w/v), and the trace metal solution.
-
Sterilize the stock solutions by filtration through a 0.22 µm filter.
-
Aseptically add the sterile stock solutions to the cooled media to the final desired concentrations.
2. Inoculum Preparation
-
Inoculate a single colony of the engineered E. coli strain from a fresh agar plate into 5 mL of seed medium in a culture tube.
-
Incubate at 37°C with shaking at 250 rpm for 8-12 hours.
-
Use this seed culture to inoculate a larger volume of fermentation medium to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
3. Fermentation Process
-
Set up the bioreactor with the prepared fermentation medium and calibrate the pH and DO probes.
-
Inoculate the bioreactor with the prepared seed culture.
-
Maintain the temperature, pH, and dissolved oxygen at the desired setpoints.
-
Induce the expression of the 2-HAA production pathway genes at the appropriate cell density (typically mid-log phase, OD₆₀₀ of 0.6-0.8) by adding the inducer (e.g., IPTG).
-
Take samples periodically to monitor cell growth (OD₆₀₀) and 2-HAA concentration using methods such as HPLC.
References
- 1. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Implementation of Synthetic Pathways to Foster Microbe-Based Production of Non-Naturally Occurring Carboxylic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of 2-Hydroxyadipic Acid from Glucose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of 2-hydroxyadipic acid from glucose.
Frequently Asked Questions (FAQs)
Q1: What is the general metabolic pathway for producing this compound from glucose in engineered E. coli?
A1: The biosynthesis of this compound from glucose in engineered Escherichia coli typically involves a synthetic pathway that leverages central carbon metabolism. Glucose is first converted to α-ketoglutarate, a key intermediate in the TCA cycle. Subsequently, a series of enzymatic reactions, often originating from the L-lysine biosynthesis pathway, are used to convert α-ketoglutarate to 2-oxoadipate. This intermediate is then reduced to 2-hydroxyadipate by a specific reductase.[1]
Q2: What are the typical yields and titers of this compound reported in the literature?
A2: Reported titers of this compound in engineered E. coli have reached up to 11.1 g/L in fed-batch fermentation.[1][2] Yields can vary significantly based on the strain, fermentation strategy, and medium composition. For a detailed comparison of reported quantitative data, please refer to the Data Summary table below.
Q3: What are the major competing pathways or byproducts to consider?
A3: During glucose fermentation in E. coli, common byproducts include acetate, lactate, formate, succinate, and ethanol.[3][4][5] These byproducts can divert carbon flux away from the desired this compound pathway and can also inhibit cell growth at high concentrations. Metabolic engineering strategies often focus on knocking out or downregulating genes involved in the formation of these byproducts.
Q4: Which chassis organisms are suitable for this compound production?
A4: Escherichia coli is a commonly used and well-characterized chassis for producing this compound due to its fast growth, well-understood genetics, and established fermentation processes.[1][2] Other organisms like Saccharomyces cerevisiae have also been engineered for the production of related dicarboxylic acids and could potentially be adapted for this compound synthesis.[6][7][8]
Q5: How can the final product, this compound, be purified from the fermentation broth?
A5: The purification of dicarboxylic acids like this compound from fermentation broth typically involves multiple steps. Initially, the biomass is removed through centrifugation or filtration. Subsequent steps can include activated carbon treatment to remove impurities, pH adjustment to facilitate crystallization or extraction, and techniques like simulated moving bed (SMB) chromatography or membrane filtration for separation.[2][9][10][11]
Troubleshooting Guides
Issue 1: Low or No Production of this compound
| Possible Cause | Troubleshooting Steps |
| Plasmid Instability | - Verify plasmid presence in the production strain using antibiotic selection and plasmid extraction followed by gel electrophoresis.- Consider integrating the pathway genes into the chromosome for improved stability.[12]- Incorporate stabilizing elements like cer sites into the plasmid.[13] |
| Inefficient Enzyme Activity | - Perform in vitro or in vivo enzyme assays to confirm the activity of each enzyme in the pathway.[1][14]- Optimize codon usage of the heterologous genes for expression in E. coli.- Investigate potential feedback inhibition of enzymes by pathway intermediates or the final product. |
| Insufficient Precursor Supply (α-ketoglutarate) | - Overexpress key enzymes in the TCA cycle that lead to α-ketoglutarate formation.- Engineer central carbon metabolism to channel more flux towards the TCA cycle.[15][16]- Supplement the medium with precursors like glutamate or α-ketoglutarate.[8][17][18] |
| Incorrect Fermentation Conditions | - Optimize pH, temperature, and aeration for both cell growth and product formation phases.- Ensure proper induction of gene expression (e.g., IPTG concentration and timing). |
Issue 2: High Levels of Byproducts (e.g., Acetate, Lactate)
| Possible Cause | Troubleshooting Steps |
| Overflow Metabolism | - Implement a fed-batch fermentation strategy to maintain a low glucose concentration, which can reduce acetate formation.[7][19][20][21]- Knock out genes involved in major byproduct pathways (e.g., ackA-pta, ldhA).[22] |
| Redox Imbalance | - Analyze the NADH/NAD+ and NADPH/NADP+ ratios. An imbalance can lead to the formation of reduced byproducts.- Engineer cofactor regeneration systems to ensure a balanced supply of reducing equivalents for the this compound pathway.[10][23][24][25] |
Issue 3: Poor Cell Growth or Inhibition
| Possible Cause | Troubleshooting Steps |
| Toxicity of this compound or Intermediates | - Investigate the tolerance of the host strain to varying concentrations of this compound.- Engineer efflux pumps or transporters to export the product out of the cell, reducing intracellular accumulation.[1] |
| Metabolic Burden | - High levels of plasmid replication and heterologous protein expression can stress the cells.[6][26]- Use lower copy number plasmids or weaker promoters to reduce the metabolic load.- Optimize the induction strategy to separate the growth phase from the production phase. |
| Low pH due to Acid Production | - Implement pH control during fermentation using automated base addition (e.g., NH4OH).- Engineer the host strain for improved tolerance to acidic conditions.[27] |
Data Summary
Table 1: Comparison of this compound Production in Engineered E. coli
| Strain | Key Genetic Modifications | Fermentation Scale | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| BW_H-pgi5-pE(yfdV) | Overexpression of pathway enzymes, precursor and cofactor enhancement, transporter overexpression | 5 L Bioreactor | 11.1 | Not Reported | Not Reported | [1] |
| BW_H-pgi5 | Overexpression of pathway enzymes, precursor and cofactor enhancement | 5 L Bioreactor | 7.11 | Not Reported | Not Reported | [1] |
| BW_pE-pyc458-Cppc | Co-expression of carboxylases to enhance oxaloacetate supply | Shake Flask | ~3.1 | Not Reported | Not Reported | [1] |
| BW_pA-pA | Initial pathway construction | Shake Flask | 0.309 (with α-ketoglutarate) | Not Reported | Not Reported | [1] |
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for this compound Production
This protocol is a general guideline and should be optimized for specific strains and equipment.
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.
-
Incubate overnight at 37°C with shaking (250 rpm).
-
Use the overnight culture to inoculate a larger volume (e.g., 100 mL) of defined mineral medium in a shake flask.
-
Incubate at 37°C with shaking until the OD600 reaches a target value (e.g., 2-3).
-
-
Bioreactor Setup and Batch Phase:
-
Prepare the bioreactor with a defined mineral medium containing an initial concentration of glucose (e.g., 10-20 g/L).
-
Sterilize the bioreactor and medium.
-
Aseptically add necessary supplements (e.g., vitamins, trace metals, antibiotics).
-
Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.
-
Maintain the temperature at 37°C and pH at 7.0 (controlled by automated addition of a base like NH4OH). Maintain dissolved oxygen (DO) above 30% by controlling agitation and airflow.
-
Allow the culture to grow until the initial glucose is nearly depleted.
-
-
Fed-Batch Phase:
-
Initiate a feeding strategy with a concentrated glucose solution. An exponential feeding strategy can be used to maintain a constant specific growth rate and avoid overflow metabolism.
-
When the culture reaches a desired cell density (e.g., OD600 of 20-30), induce the expression of the this compound pathway genes by adding an inducer like IPTG.
-
Optionally, lower the temperature (e.g., to 30°C) after induction to improve protein folding and reduce metabolic stress.
-
Continue the fed-batch cultivation, monitoring cell density, glucose concentration, and this compound production.
-
-
Sampling and Analysis:
-
Periodically take samples from the bioreactor to measure OD600, glucose concentration (e.g., using a YSI analyzer or HPLC), and this compound concentration (e.g., by HPLC or GC-MS).
-
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
-
HPLC Analysis:
-
Column: A suitable column for organic acid analysis, such as a C18 reverse-phase column or an ion-exchange column.
-
Mobile Phase: An acidic mobile phase, for example, a dilute solution of sulfuric acid (e.g., 5 mM H2SO4) in water.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40-60°C).
-
Detection: Refractive Index (RI) detector or UV detector at a low wavelength (e.g., 210 nm).
-
Standard Curve: Prepare a standard curve using known concentrations of pure this compound to quantify the concentration in the samples.
-
Visualizations
Caption: Biosynthetic pathway of this compound from glucose.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. longdom.org [longdom.org]
- 2. WO2001004337A1 - Separation and purification of carboxylic acids from fermentation broths - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The fermentation pathways of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recombinant protein synthesis and plasmid instability in continuous cultures of Escherichia coli JM103 harboring a high copy number plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Fermentation | Free Full-Text | Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation [mdpi.com]
- 9. US4904389A - Process for the separation of dicarboxylic acids - Google Patents [patents.google.com]
- 10. Frontiers | Cofactor Engineering for Enhancing the Flux of Metabolic Pathways [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Critical Factors Affecting the Success of Cloning, Expression, and Mass Production of Enzymes by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient strategies to enhance plasmid stability for fermentation of recombinant Escherichia coli harboring tyrosine phenol lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. タンパク質および酵素活性アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Advances in the optimization of central carbon metabolism in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. bionet.com [bionet.com]
- 20. eppendorf.com [eppendorf.com]
- 21. mdpi.com [mdpi.com]
- 22. Metabolic Engineering of Escherichia coli for Production of Mixed-Acid Fermentation End Products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Combinatorial synthetic pathway fine-tuning and cofactor regeneration for metabolic engineering of Escherichia coli significantly improve production of D-glucaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Plasmid maintenance in Escherichia coli recombinant cultures is dramatically, steadily, and specifically influenced by features of the encoded proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Engineering robust microorganisms for organic acid production - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak resolution in 2-Hydroxyadipic acid chromatography
Technical Support Center: 2-Hydroxyadipic Acid Chromatography
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor peak resolution during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is broad and exhibits significant tailing. What are the most common causes?
A: Peak tailing for an acidic analyte like this compound in reversed-phase chromatography is often due to secondary interactions with the stationary phase or issues with the mobile phase. The most common causes include:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (approximately 3.44), the molecule will exist in its ionized (anionic) form. This ionized form can interact with residual, positively charged sites on the silica-based column packing, leading to peak tailing.[1][2]
-
Secondary Silanol Interactions: Standard silica-based columns (like C18) have residual silanol groups (Si-OH) on their surface. These groups can be acidic and, in their ionized form (SiO-), can cause secondary ionic interactions with polar analytes, resulting in tailing.[1][3] Using a well-end-capped column can minimize these interactions.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2][4] Try reducing the injection volume or the sample concentration.[5]
-
Column Contamination or Degradation: A blocked column frit or contaminated packing material can disrupt the flow path, causing poor peak shape.[2][6]
Q2: How does the mobile phase pH specifically affect the peak shape and retention of this compound?
A: Mobile phase pH is one of the most critical parameters for controlling the retention and peak shape of ionizable compounds like this compound.[7] The fundamental principle is to control the ionization state of the analyte.[8]
-
At Low pH (pH < pKa): When the mobile phase pH is set well below the analyte's pKa (a good rule of thumb is 2 pH units below), the acid will be in its neutral, un-ionized form.[9] In reversed-phase chromatography, this neutral form is more hydrophobic, leading to stronger interaction with the stationary phase, increased retention, and a more symmetrical (Gaussian) peak shape.[7]
-
At High pH (pH > pKa): At a pH above the pKa, this compound will be deprotonated and exist in its ionized, more polar form. This reduces its affinity for the non-polar stationary phase, causing it to elute earlier (decreased retention).[8] This ionized state also increases the likelihood of secondary interactions that cause peak tailing.[10]
-
At pH near pKa: Operating near the analyte's pKa should be avoided, as both the ionized and un-ionized species will be present, which can lead to severe peak broadening or splitting.[7]
Q3: I am observing peak fronting for my this compound standard. What should I investigate?
A: Peak fronting, where the leading edge of the peak is sloped, is typically caused by two main issues:
-
Sample Overload: Injecting a sample that is too concentrated can lead to a "shark-fin" or fronting peak shape.[2] The easiest way to check for this is to dilute your sample and re-inject; if the peak shape improves, overload was the issue.[2]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to travel too quickly at the head of the column, leading to fronting.[3][11] For best results, the sample should be dissolved in the initial mobile phase or a weaker solvent.[12]
Q4: My resolution between this compound and a co-eluting impurity is poor. How can I improve the separation?
A: Improving resolution requires manipulating the three key chromatographic factors: efficiency, retention, and selectivity.[8] Here are several strategies:
-
Optimize Mobile Phase Selectivity (α): This is often the most effective approach.[8]
-
Adjust pH: Small changes in pH can dramatically alter the retention of this compound without affecting a neutral impurity, thereby improving selectivity.[8]
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution patterns and improve separation.
-
-
Increase Column Efficiency (N):
-
Increase Retention (k):
-
Decrease Organic Content: Reducing the percentage of the organic solvent in the mobile phase will increase the retention of this compound on a reversed-phase column.
-
Lower the Flow Rate: Reducing the flow rate can improve efficiency and, consequently, resolution, but it will lengthen the analysis time.[5][13]
-
-
Adjust Temperature: Lowering the column temperature can increase retention and may improve resolution, while increasing it can improve efficiency. The effect is compound-dependent and should be evaluated empirically.[13]
Troubleshooting Workflow and Diagrams
The following diagrams illustrate a logical workflow for troubleshooting poor peak resolution and the fundamental relationship between pH and analyte behavior.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Effect of pH on this compound in RP-HPLC.
Data Presentation
The following tables summarize the expected effects of mobile phase parameters on the analysis of this compound.
Table 1: Effect of Mobile Phase pH on this compound (pKa ≈ 3.44) Chromatography
| Mobile Phase pH | Expected Analyte State | Expected Retention Time (Relative) | Expected Peak Shape | Recommendation |
| 2.5 | Fully Protonated (Neutral) | High | Symmetrical | Recommended for good retention and peak shape.[9] |
| 3.5 | Partially Ionized | Medium-High | Acceptable to Minor Tailing | Acceptable, but sensitive to small pH changes.[7] |
| 4.5 | Mostly Ionized (Anionic) | Low | Tailing Likely | Not recommended due to poor peak shape.[7] |
| 7.0 | Fully Ionized (Anionic) | Very Low | Severe Tailing | Avoid for reversed-phase analysis. |
Table 2: Recommended Volatile Buffers for LC-MS Applications
| Buffer System | pKa | Effective pH Buffering Range | Typical Concentration |
| Formic Acid / Ammonium Formate | 3.75 | 2.8 - 4.8 | 0.1% (v/v) or 5-10 mM |
| Acetic Acid / Ammonium Acetate | 4.76 | 3.8 - 5.8 | 5-10 mM |
Note: Data is based on established chromatographic principles. Always use high-purity or MS-grade solvents and additives to prevent contamination.[14]
Key Experimental Protocols
Protocol: General-Purpose Reversed-Phase HPLC Method for this compound
This protocol provides a robust starting point for method development. Optimization will likely be required based on your specific sample matrix and instrumentation.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 or 4.6 mm i.d., 100-150 mm length, ≤ 3.5 µm particle size. A column designed for high aqueous mobile phases (e.g., "AQ" type) is recommended.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program (Example):
-
0.0 min: 2% B
-
10.0 min: 40% B
-
11.0 min: 95% B
-
13.0 min: 95% B
-
13.1 min: 2% B
-
18.0 min: End of Run
-
-
Flow Rate: 0.3 mL/min for 2.1 mm i.d. or 1.0 mL/min for 4.6 mm i.d.
-
Column Temperature: 30 °C (maintain stable temperature).[5]
-
Injection Volume: 5 µL (adjust to avoid overload).[5]
-
-
Sample Preparation:
-
Detection:
-
UV Detector: If concentration is sufficient, monitor at a low wavelength (e.g., 210 nm).
-
MS Detector (Recommended): Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the [M-H]⁻ ion (m/z 161.04).
-
References
- 1. scribd.com [scribd.com]
- 2. silicycle.com [silicycle.com]
- 3. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 4. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 5. google.com [google.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. biotage.com [biotage.com]
- 10. agilent.com [agilent.com]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
Technical Support Center: Stability of 2-Hydroxyadipic Acid in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-hydroxyadipic acid in aqueous solutions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues encountered when working with this compound in aqueous solutions.
Q1: My this compound solution appears to be degrading over time, leading to inconsistent experimental results. What could be the cause?
A1: this compound, like many α-hydroxy acids, can be unstable in aqueous solutions. The primary suspected degradation pathway is intramolecular cyclization, also known as lactonization, where the hydroxyl group attacks the carboxylic acid group to form a more stable five-membered ring structure (a γ-lactone). This process can be influenced by pH, temperature, and storage duration.
Q2: How does pH affect the stability of this compound solutions?
Q3: What are the optimal storage conditions for aqueous solutions of this compound?
A3: Based on information from various suppliers, aqueous solutions of this compound are not stable for long periods at room temperature. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, it is advisable to store aliquots of the solution at -20°C or -80°C to minimize degradation.[1][2][3] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.
Q4: I am observing an unexpected peak in my chromatogram when analyzing my this compound sample. Could this be a degradation product?
A4: Yes, it is highly probable that the new peak corresponds to a degradation product. The most likely candidate is the γ-lactone of this compound formed through intramolecular cyclization. To confirm this, you could attempt to isolate the unknown peak and characterize it using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The lactone will have a different retention time in chromatography compared to the parent acid.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation, consider the following:
-
Prepare fresh solutions: Prepare your aqueous solutions of this compound immediately before use whenever possible.
-
Control pH: Use a buffered solution to maintain a stable pH throughout your experiment. The optimal pH for stability would need to be determined experimentally, but starting in the slightly acidic to neutral range is a reasonable approach.
-
Control temperature: Perform your experiments at the lowest temperature compatible with your protocol. Avoid prolonged exposure to elevated temperatures.
-
Proper storage: If solutions need to be stored, follow the recommended conditions of freezing at -20°C or -80°C.[1][2][3]
Quantitative Data Summary
While specific kinetic data for the degradation of this compound is not extensively published, the following tables provide a summary of recommended storage conditions based on supplier data and expected stability trends based on the general chemistry of α-hydroxy acids.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 4 years | [4] |
| Aqueous Solution | -80°C | Up to 6 months | [1][3] |
| Aqueous Solution | -20°C | Up to 1 month | [1][3] |
| Aqueous Solution | 4°C | Short-term (days) | Inferred from general chemical stability principles |
Table 2: Expected Qualitative Stability of this compound in Aqueous Solution
| Condition | Expected Stability | Rationale |
| pH | ||
| Acidic (pH < 4) | Moderate | Lactonization may be favored, but the rate may be slow. |
| Neutral (pH 6-8) | Potentially Lower | Equilibrium between acid and lactone may exist. General base catalysis could increase degradation. |
| Basic (pH > 8) | Low | Base-catalyzed hydrolysis of any formed lactone would occur, but other degradation pathways may be initiated. |
| Temperature | ||
| -80°C to -20°C | High | Chemical degradation processes are significantly slowed at freezing temperatures. |
| 4°C | Moderate | Degradation will occur over time, suitable for short-term storage only. |
| Room Temperature (~25°C) | Low | Significant degradation can be expected over hours to days. |
| Elevated Temperature (>40°C) | Very Low | Degradation rates will increase substantially. Thermal decomposition may occur at very high temperatures. |
Experimental Protocols
The following is a generalized protocol for conducting a stability study of this compound in aqueous solutions.
Objective: To determine the stability of this compound in aqueous solutions under different pH and temperature conditions.
Materials:
-
This compound powder
-
Deionized water (HPLC grade)
-
Buffer solutions (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)
-
HPLC or GC-MS system
-
Temperature-controlled incubators or water baths
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in a known volume of deionized water to prepare a concentrated stock solution.
-
-
Preparation of Stability Samples:
-
Prepare a series of buffered solutions at different pH values (e.g., pH 4, 7, and 9).
-
Dilute the stock solution of this compound with each buffer to a final known concentration.
-
-
Incubation:
-
Aliquot the samples for each pH condition into separate vials.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH and temperature condition.
-
Immediately quench any further reaction by freezing the sample at -80°C or by adding a quenching agent if appropriate for the analytical method.
-
-
Sample Analysis (HPLC Method Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with an acidic mobile phase (e.g., 20 mM potassium phosphate buffer, pH 2.7).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Create a standard curve of this compound to determine its concentration in the samples at each time point. The appearance of a new, well-resolved peak may indicate a degradation product.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the degradation rate constant and the half-life (t½) of this compound at each pH and temperature.
-
Visualizations
The following diagrams illustrate the potential degradation pathway and a general experimental workflow for stability testing.
Caption: Potential intramolecular lactonization of this compound.
Caption: Workflow for assessing this compound stability.
References
Overcoming feedback inhibition in the 2-Hydroxyadipic acid biosynthetic pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming feedback inhibition in the 2-hydroxyadipic acid biosynthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of feedback inhibition in the this compound pathway?
A1: The primary mechanism of feedback inhibition in the this compound pathway, which is analogous to the α-aminoadipate (AAA) pathway for lysine biosynthesis, is allosteric inhibition of the first committed enzyme, homocitrate synthase (HCS), by the end-product, L-lysine.[1][2][3] L-lysine competes with the substrate 2-oxoglutarate for binding to the active site of HCS.[1][4] This inhibition modulates the metabolic flux through the pathway.[1]
Q2: Which enzymes in the this compound pathway are known to be subject to feedback inhibition?
A2: The key enzyme subject to feedback inhibition is homocitrate synthase (HCS) , which catalyzes the first step of the pathway.[2][3] L-lysine is a known feedback inhibitor of HCS.[1] While other enzymes in the pathway, such as homoisocitrate dehydrogenase (HICDH), are crucial for the overall flux, HCS is the primary regulatory point for feedback inhibition by the final product of the lysine biosynthetic pathway.
Q3: What are the common strategies to overcome feedback inhibition in this pathway?
A3: The most common and effective strategy is to use protein engineering, specifically site-directed mutagenesis , to create mutant enzymes that are resistant to feedback inhibition.[3] By identifying the amino acid residues in the allosteric or active site involved in inhibitor binding, specific mutations can be introduced to reduce the enzyme's affinity for the inhibitor without significantly compromising its catalytic activity.[1][4] Another approach is to screen for naturally occurring or chemically induced mutant strains that overproduce the desired product due to mutations rendering the key regulatory enzymes insensitive to feedback inhibition.[3]
Q4: How can I identify the key amino acid residues for mutagenesis in homocitrate synthase (HCS)?
A4: Identifying key residues for mutagenesis can be achieved through several methods:
-
Structural Analysis: Examining the crystal structure of HCS in complex with its inhibitor (L-lysine) can reveal the specific residues that interact with the inhibitor.[1][4] These residues are prime targets for mutagenesis.
-
Sequence Alignment: Aligning the amino acid sequences of HCS from different organisms can highlight conserved regions that may be important for inhibitor binding.
-
Literature Review: Previous studies on HCS and other analogous enzymes (like citrate synthase) often report residues that, when mutated, lead to reduced feedback inhibition.[3]
-
Computational Modeling: Molecular docking simulations can predict the binding site of the inhibitor and the key interacting residues.
Troubleshooting Guides
Problem 1: Low yield of this compound despite using a feedback-resistant mutant enzyme.
| Possible Cause | Troubleshooting Step |
| Suboptimal enzyme expression or activity | Verify the expression levels of your mutant enzyme via SDS-PAGE and Western blot. Perform an in vitro enzyme assay to confirm its specific activity. |
| Codon usage issues | If expressing a heterologous enzyme, optimize the codon usage for your expression host (e.g., E. coli, S. cerevisiae). |
| Metabolic bottleneck elsewhere in the pathway | Overexpress other enzymes in the pathway to ensure there are no other rate-limiting steps. Analyze intermediate metabolites to identify potential bottlenecks. |
| Precursor or cofactor limitation | Ensure sufficient supply of precursors (acetyl-CoA and α-ketoglutarate) and cofactors (e.g., NAD+ for HICDH). Consider co-expression of pathways that supply these molecules. |
| Toxicity of intermediates or final product | High concentrations of this compound or other intermediates may be toxic to the host cells. Consider in situ product removal strategies. |
Problem 2: Site-directed mutagenesis resulted in an inactive enzyme.
| Possible Cause | Troubleshooting Step |
| Mutation in a critical catalytic residue | Review the enzyme's structure and mechanism to ensure the mutated residue is not essential for catalysis. Choose a different residue or a more conservative substitution (e.g., Asp to Glu instead of Asp to Ala). |
| Misfolded protein | Express the mutant protein at a lower temperature to improve folding. Co-express molecular chaperones. Purify the protein under native conditions and check its folding using techniques like circular dichroism. |
| Incorrect primer design | Verify the sequence of your mutagenic primers and the final construct to ensure the desired mutation was introduced correctly and no unintended mutations occurred.[5] |
| Disruption of subunit interactions | If the enzyme is multimeric, the mutation may have disrupted the interface between subunits. Analyze the quaternary structure and avoid mutations in these regions if possible. |
Problem 3: Difficulty in purifying active homocitrate synthase (HCS) or homoisocitrate dehydrogenase (HICDH).
| Possible Cause | Troubleshooting Step |
| Protein is in inclusion bodies | Optimize expression conditions (lower temperature, different inducer concentration). Use a different expression host or a fusion tag that enhances solubility (e.g., MBP, GST). If necessary, purify from inclusion bodies and refold the protein.[6][7] |
| Proteolytic degradation | Add protease inhibitors to your lysis buffer.[6] Work quickly and at low temperatures during all purification steps. |
| Loss of activity during purification | Ensure your buffers have the correct pH and ionic strength. Add stabilizing agents like glycerol or cofactors (e.g., Mg2+ for HICDH) to your buffers.[8] |
| Protein does not bind to the chromatography resin | Check the pH and ionic strength of your binding buffer. Ensure your protein has the correct tag and that it is accessible.[7][9] |
| Protein precipitates upon elution | Elute into a buffer containing a stabilizing agent. Perform a buffer exchange step immediately after elution. Elute with a gradient instead of a step elution to avoid high protein concentration in a single fraction.[10] |
Quantitative Data
Table 1: Kinetic Parameters of Wild-Type and Mutant Homocitrate Synthase (HCS)
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Inhibitor | Ki (µM) | Fold Resistance | Reference |
| S. cerevisiae HCS (Wild-Type) | α-Ketoglutarate | 6.2 | 1.5 | L-Lysine | 1.9 (low conc.), ~8000 (high conc.) | 1x | [11] |
| S. pombe HCS D123N | α-Ketoglutarate | 110 ± 20 | 0.25 ± 0.01 | L-Lysine | > 10,000 | > 100x | [1] |
| S. pombe HCS E222Q | α-Ketoglutarate | 160 ± 30 | 0.015 ± 0.001 | L-Lysine | 1,200 ± 300 | ~12x | [1] |
Table 2: Kinetic Parameters of Homoisocitrate Dehydrogenase (HICDH) from Saccharomyces cerevisiae
| Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Homoisocitrate | 10 | 120 | [12] |
| NAD+ | 330 | 120 | [12] |
| α-Ketoadipate | 170 | 80 | [8] |
| NADH | 15 | 80 | [8] |
Experimental Protocols
Site-Directed Mutagenesis of Homocitrate Synthase (HCS)
This protocol is based on the QuikChange™ site-directed mutagenesis method.[5]
-
Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation. The mutation should be in the center of the primers. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Reaction Setup:
-
5 µl of 10x reaction buffer
-
10-50 ng of dsDNA template (plasmid containing the HCS gene)
-
125 ng of forward mutagenic primer
-
125 ng of reverse mutagenic primer
-
1 µl of dNTP mix
-
1 µl of high-fidelity DNA polymerase (e.g., PfuUltra)
-
Add nuclease-free water to a final volume of 50 µl.
-
-
PCR Cycling:
-
Initial denaturation: 95°C for 30 seconds.
-
12-18 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 5 minutes.
-
-
DpnI Digestion: Add 1 µl of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.[5]
-
Transformation: Transform competent E. coli cells with 1-2 µl of the DpnI-treated DNA.
-
Selection and Sequencing: Plate the transformed cells on selective media. Pick colonies, isolate plasmid DNA, and sequence the HCS gene to confirm the desired mutation.
Assay for Homocitrate Synthase (HCS) Activity
This assay is adapted from methods used for citrate synthase and homocitrate synthase.[13][14][15] It measures the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
-
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.5.
-
Substrates: 10 mM α-ketoglutarate, 1 mM acetyl-CoA.
-
DTNB solution: 2 mM in assay buffer.
-
Enzyme: Purified HCS (wild-type or mutant).
-
Inhibitor (for inhibition studies): L-lysine stock solution.
-
-
Assay Procedure:
-
In a 96-well plate or a cuvette, prepare a reaction mixture containing:
-
80 µl Assay Buffer
-
10 µl α-ketoglutarate solution
-
5 µl DTNB solution
-
(For inhibition assays) Varying concentrations of L-lysine.
-
-
Add 5 µl of the purified HCS enzyme solution and incubate for 2 minutes at room temperature to allow the enzyme to equilibrate.
-
Initiate the reaction by adding 10 µl of acetyl-CoA solution.
-
Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
For kinetic characterization, vary the concentration of one substrate while keeping the other saturated. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, measure the reaction velocity at different substrate and inhibitor concentrations. Use Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).
-
Visualizations
Caption: Feedback inhibition of homocitrate synthase (HCS) by L-lysine.
Caption: Workflow for creating and characterizing a feedback-resistant HCS mutant.
Caption: Troubleshooting logic for low product yield.
References
- 1. Structural Basis for l-Lysine Feedback Inhibition of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition and repression of homocitrate synthase by lysine in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Saccharomyces cerevisae, feedback inhibition of homocitrate synthase isoenzymes by lysine modulates the activation of LYS gene expression by Lys14p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysine Feedback Crystallized♦: Structural Basis for l-Lysine Feedback Inhibition of Homocitrate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. pdf.dutscher.com [pdf.dutscher.com]
- 7. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 8. Complete kinetic mechanism of homoisocitrate dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting Purification Methods [sigmaaldrich.com]
- 10. 蛋白质纯化技术支持与故障排除指南-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. researchgate.net [researchgate.net]
- 12. The Complete Kinetic Mechanism of Homoisocitrate Dehydrogenase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal Structure and Functional Analysis of Homocitrate Synthase, an Essential Enzyme in Lysine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. 3hbiomedical.com [3hbiomedical.com]
Improving the efficiency of 2-Hydroxyadipic acid extraction from culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of 2-Hydroxyadipic acid extraction from culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from culture media?
A1: The two primary methods for extracting this compound, a polar organic acid, from aqueous culture media are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between them depends on factors like sample volume, required purity, and available equipment.
Q2: Why is pH adjustment of the culture medium crucial before extraction?
A2: Adjusting the pH of the culture medium is critical for efficient extraction. This compound is a dicarboxylic acid with an estimated pKa value around 3.44.[1] To ensure the acid is in its neutral, protonated form, which is more soluble in organic solvents, the pH of the culture medium should be lowered to at least two pH units below its pKa (i.e., pH < 1.5). This significantly improves its partitioning into the organic phase during LLE and its retention on certain SPE cartridges.
Q3: What are the key physicochemical properties of this compound to consider for extraction?
A3: Key properties include its molecular weight of 162.14 g/mol , a predicted pKa of approximately 3.77, and high solubility in water.[2][3][4] Its polar nature, due to the presence of two carboxylic acid groups and a hydroxyl group, makes its extraction from a complex aqueous matrix like culture media challenging.
Q4: Can I analyze this compound directly from the culture medium without extraction?
A4: Direct analysis is generally not recommended. Culture media contain various components (salts, proteins, sugars, etc.) that can interfere with analytical methods like High-Performance Liquid Chromatography (HPLC), leading to poor resolution, peak distortion, and potential damage to the analytical column. Extraction serves to clean up the sample and concentrate the analyte.
Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | - Incorrect pH: The pH of the aqueous phase was not sufficiently low to protonate the acid. - Inappropriate Solvent: The organic solvent used has low polarity and is not effective for extracting a polar molecule. - Insufficient Mixing: Inadequate agitation during extraction resulted in poor partitioning. - Emulsion Formation: A stable emulsion layer formed, trapping the analyte. | - Optimize pH: Ensure the pH of the culture medium is adjusted to < 2 before extraction. - Solvent Selection: Use a more polar, water-immiscible organic solvent like ethyl acetate or a mixture of isopropanol and chloroform. - Thorough Mixing: Vortex or shake the mixture vigorously for an adequate amount of time. - Break Emulsion: Add a small amount of salt (e.g., NaCl) or centrifuge the sample to break the emulsion. |
| Presence of Impurities in the Final Extract | - Co-extraction of other components: Other media components are being extracted along with the target analyte. - Incomplete Phase Separation: Some of the aqueous phase was carried over with the organic phase. | - Back-Extraction: Perform a back-extraction into a fresh aqueous basic solution (e.g., dilute NaHCO₃), followed by re-acidification and re-extraction into an organic solvent. - Careful Separation: Allow adequate time for phase separation and carefully remove the organic layer without disturbing the interface. |
Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | - Incorrect Sorbent: The chosen SPE sorbent is not suitable for retaining the polar analyte. - Improper Conditioning/Equilibration: The sorbent was not properly prepared, leading to poor interaction with the analyte. - Sample Overload: Too much sample was loaded onto the cartridge, exceeding its capacity. - Inefficient Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent. | - Sorbent Selection: For a polar analyte like this compound, consider a mixed-mode anion exchange and reversed-phase sorbent. - Follow Protocol: Strictly adhere to the conditioning and equilibration steps recommended by the manufacturer. - Optimize Sample Load: Reduce the sample volume or use a larger capacity cartridge. - Optimize Elution: Use a stronger or more appropriate elution solvent. For anion exchange, this may involve a change in pH or the addition of a counter-ion. |
| Clogged SPE Cartridge | - Particulates in the Sample: The culture medium contains cells or other debris. | - Sample Pre-treatment: Centrifuge and filter the culture medium (e.g., using a 0.22 µm filter) before loading it onto the SPE cartridge. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
Objective: To extract this compound from culture medium for subsequent analysis.
Materials:
-
Culture medium sample containing this compound
-
Hydrochloric acid (HCl), 6M
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Sample Preparation:
-
Take 10 mL of the culture medium in a 50 mL centrifuge tube.
-
Acidify the sample to a pH of less than 2 by adding 6M HCl dropwise. Check the pH using a pH meter or pH paper.
-
-
Extraction:
-
Add 20 mL of ethyl acetate to the acidified sample.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate and combine the organic extracts.
-
-
Drying and Concentration:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
-
Decant the dried organic extract into a new tube.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for HPLC).
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound
Objective: To clean up and concentrate this compound from culture medium using SPE.
Materials:
-
Culture medium sample containing this compound
-
Mixed-mode anion exchange and reversed-phase SPE cartridges (e.g., Oasis MAX)
-
Methanol
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the culture medium at 5000 x g for 15 minutes to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Adjust the pH of the filtered sample to approximately 3.0 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of methanol through it.
-
Equilibrate the cartridge by passing 5 mL of deionized water through it. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in deionized water to remove unretained impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Quantitative Data
The following table summarizes expected recovery rates for this compound extraction based on typical performance for similar polar dicarboxylic acids. Actual recovery will depend on specific experimental conditions and the complexity of the culture medium.
| Extraction Method | Key Parameters | Expected Recovery (%) | Relative Standard Deviation (RSD, %) |
| Liquid-Liquid Extraction | Solvent: Ethyl Acetate, pH < 2 | 75 - 90 | < 10 |
| Solid-Phase Extraction | Sorbent: Mixed-mode Anion Exchange | 85 - 98 | < 5 |
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: Workflow for Solid-Phase Extraction of this compound.
Caption: Troubleshooting logic for low extraction efficiency.
References
Minimizing degradation of 2-Hydroxyadipic acid during sample preparation
Welcome to the technical support center for 2-Hydroxyadipic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during sample preparation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?
A1: The primary factors contributing to the degradation of this compound, an alpha-hydroxy acid, include improper pH, elevated temperatures, repeated freeze-thaw cycles, and exposure to strong oxidizing or reducing agents.[1][2] As a dicarboxylic acid, its stability can be influenced by the sample matrix and the presence of certain enzymes.
Q2: What are the ideal short-term and long-term storage conditions for samples containing this compound?
A2: For optimal stability, biological samples intended for this compound analysis should be stored at low temperatures.
| Storage Duration | Recommended Temperature | Rationale |
| Short-term (days to weeks) | 0 - 4°C | Minimizes immediate enzymatic and chemical degradation.[3] |
| Long-term (months to years) | -20°C to -80°C | Halts most biological and chemical processes, ensuring long-term stability.[4][5] |
It is also advisable to store samples in the dark to prevent potential photodegradation.
Q3: How many freeze-thaw cycles can my samples undergo before significant degradation of this compound occurs?
A3: While specific data for this compound is limited, it is a best practice to minimize freeze-thaw cycles for all analytes.[6][7] Each cycle can lead to changes in sample integrity and potential degradation of metabolites.[8][9] It is highly recommended to aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing of the entire sample.[10] If repeated analysis from the same sample is unavoidable, thawing on ice is recommended to protect RNA integrity, a practice that may also be beneficial for other sensitive metabolites.[9]
Q4: Should I use any specific additives to stabilize this compound in my samples?
A4: While there are no specific stabilizers documented for this compound, general practices for preserving organic acids can be applied. For instance, acidification of urine samples can help preserve many organic acids. However, it is crucial to avoid strong acids or bases as they are incompatible. The use of antioxidants could be considered if oxidative degradation is suspected, though this would need to be validated for your specific analytical method.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound, focusing on potential causes related to sample degradation and offering solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Degradation during extraction: Exposure to high temperatures or inappropriate pH. | - Maintain low temperatures throughout the extraction process (e.g., use an ice bath). - Ensure the pH of your extraction solvent is compatible with alpha-hydroxy acids (generally acidic to neutral).[2] - Minimize the duration of the extraction process. |
| Inefficient extraction method: The chosen solvent may not be optimal for this polar dicarboxylic acid. | - Consider a liquid-liquid extraction with a polar organic solvent like ethyl acetate. - Solid-phase extraction (SPE) with an appropriate anion exchange resin can also be effective for concentrating organic acids. | |
| Degradation during solvent evaporation: Over-drying or using high temperatures can lead to loss of analyte. | - Evaporate the solvent under a gentle stream of nitrogen at a low temperature. - Avoid complete dryness, as this can make reconstitution difficult and increase the chance of degradation. | |
| Inconsistent or non-reproducible results | Variable degradation between samples: Inconsistent sample handling, storage, or freeze-thaw cycles. | - Standardize your entire sample handling workflow, from collection to analysis. - Aliquot samples to avoid repeated freeze-thaw cycles.[6][10] - Ensure all samples are stored under identical conditions.[3] |
| Matrix effects in LC-MS analysis: Co-eluting compounds from the sample matrix can suppress or enhance the signal of this compound.[11][12][13] | - Optimize your chromatographic separation to resolve this compound from interfering matrix components. - Employ a more rigorous sample clean-up procedure, such as SPE. - Use a stable isotope-labeled internal standard for this compound if available to compensate for matrix effects. | |
| Appearance of unexpected peaks in the chromatogram | Degradation products: The observed peaks may be byproducts of this compound degradation. | - Review your sample preparation procedure for potential causes of degradation (e.g., high temperature, extreme pH). - If possible, analyze a pure standard of this compound that has been subjected to the same conditions to see if similar peaks appear. |
| Derivatization artifacts (for GC-MS analysis): The derivatization process itself can sometimes produce unwanted side products. | - Optimize the derivatization reaction conditions (temperature, time, reagent concentration).[14] - Ensure all reagents and solvents are of high purity and free of contaminants. |
Experimental Protocols & Methodologies
Below are detailed protocols for key experimental procedures.
Protocol 1: General Best Practices for Sample Collection and Handling
-
Collection: Collect biological samples (e.g., urine, plasma, tissue) using appropriate sterile techniques and containers.
-
Immediate Processing: Whenever possible, process samples immediately after collection. If immediate processing is not feasible, place samples on ice and process them as soon as possible.[15]
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the sample into smaller, single-use aliquots in appropriate storage vials.[10]
-
Storage: For short-term storage, refrigerate samples at 2-8°C. For long-term storage, freeze samples at -80°C.[16] Ensure storage containers are properly sealed to prevent contamination and sample degradation.
-
Labeling: Clearly and securely label all sample vials with unique identifiers, including sample type, date of collection, and any relevant treatment information.
Protocol 2: Extraction of this compound from Urine for GC-MS Analysis
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Thawing: Thaw frozen urine samples on ice.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar dicarboxylic acid) to a defined volume of urine.
-
Acidification: Adjust the pH of the urine sample to <2 with a suitable acid (e.g., HCl). This step helps to protonate the carboxylic acid groups, making them more extractable into an organic solvent.
-
Liquid-Liquid Extraction:
-
Add 3 volumes of a polar organic solvent (e.g., ethyl acetate) to the acidified urine sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process two more times, combining the organic layers.
-
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Derivatization: Reconstitute the dried extract in the derivatization reagent (e.g., BSTFA with 1% TMCS) and incubate according to the optimized conditions for your method to form trimethylsilyl (TMS) derivatives.
-
Analysis: Analyze the derivatized sample by GC-MS.
Visualizations
Logical Workflow for Minimizing Degradation
Caption: A logical workflow diagram illustrating the key steps in sample handling and preparation to minimize the degradation of this compound.
Troubleshooting Logic for Low Analyte Recovery
Caption: A troubleshooting flowchart to diagnose and address low recovery of this compound during sample preparation.
References
- 1. Alpha hydroxy acid [wikipedia.nucleos.com]
- 2. skintherapyletter.com [skintherapyletter.com]
- 3. biocompare.com [biocompare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Freeze-Thaw Cycles of Blood Samples on High-Coverage Quantitative Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LASEC | What Cold Storage is Best for Your Biological Samples? - Laboratory Insights | Read the LASEC Blog [lasec.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 16. precisionstabilitystorage.com [precisionstabilitystorage.com]
Validation & Comparative
Validating 2-Hydroxyadipic Acid as a Key Metabolic Intermediate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic pathway involving 2-hydroxyadipic acid with alternative routes for the biosynthesis of valuable chemicals. Supported by experimental data, this document details the validation of this compound as a significant metabolic intermediate and offers insights into its potential applications.
Executive Summary
This compound has emerged as a crucial intermediate in engineered metabolic pathways, particularly in the bioproduction of adipic acid, a key precursor for nylon. This guide explores the validation of this compound's role in the lysine degradation pathway and compares its production metrics with alternative biosynthetic routes. Through detailed data presentation and experimental protocols, we aim to provide a comprehensive resource for evaluating the potential of this compound in metabolic engineering and synthetic biology.
Performance Comparison: this compound Pathway vs. Alternatives
The validation of this compound as a viable metabolic intermediate is critically dependent on the efficiency of its production and its conversion to downstream products. Engineered Escherichia coli has been a workhorse for these studies, with significant titers of this compound being reported. A direct comparison with alternative pathways for adipic acid biosynthesis highlights the potential and challenges of each approach.
| Pathway | Key Intermediate(s) | Host Organism | Titer | Yield | Productivity | Reference |
| Lysine Degradation | This compound | Escherichia coli | 11.1 g/L * | Not Reported | Not Reported | [1] |
| Reverse β-oxidation | 3-Oxoadipyl-CoA, 3-Hydroxyadipyl-CoA | Escherichia coli | ~0.64 mg/L Adipic Acid | Not Reported | Not Reported | [2] |
| Muconic Acid Pathway | cis,cis-Muconic acid | Escherichia coli | 11.2 g/L Adipic Acid | Not Reported | Not Reported | [3] |
| Glucaric Acid Pathway | Glucaric acid | Escherichia coli | Not Reported | Not Reported | Not Reported | [4][5][6][7] |
Note: The titer reported for the Lysine Degradation pathway is for the intermediate this compound, not the final product adipic acid.
Signaling Pathways and Experimental Workflows
The metabolic pathways involved in the biosynthesis of adipic acid are complex, involving multiple enzymatic steps. Understanding these pathways is crucial for optimizing production. Below are diagrams illustrating the key metabolic routes.
Lysine Degradation Pathway to this compound
This pathway leverages the natural catabolic route of lysine. Key enzymes include L-lysine-2-monooxygenase and 2-oxoadipate reductase.
Caption: The enzymatic conversion of L-lysine to this compound.
Alternative Biosynthetic Pathways for Adipic Acid
Several alternative pathways for adipic acid production have been explored, each with its own set of intermediates and enzymes.
Caption: Comparison of major biosynthetic routes to adipic acid.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Here, we provide protocols for key experiments related to the validation of this compound as a metabolic intermediate.
Protocol 1: Fermentation of Engineered E. coli for this compound Production
This protocol is adapted from studies reporting high-titer production of this compound.[1]
1. Strain and Pre-culture Preparation:
-
Use an engineered E. coli strain harboring the necessary genes for the lysine to this compound pathway.
-
Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking at 250 rpm.
2. Inoculum Preparation:
-
Transfer the overnight culture to 100 mL of fresh LB medium in a 500 mL flask.
-
Grow at 37°C and 250 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
3. Fermentation:
-
Inoculate a 5 L bioreactor containing 3 L of defined fermentation medium with the seed culture to an initial OD600 of 0.1.
-
Maintain the temperature at 37°C and the pH at 7.0 (controlled with NH4OH).
-
Induce gene expression with IPTG (final concentration 0.2 mM) when the OD600 reaches approximately 10.
-
Implement a fed-batch strategy by feeding a concentrated glucose solution to maintain the glucose concentration between 5 and 10 g/L.
-
Collect samples periodically for analysis of cell density and this compound concentration.
Protocol 2: Quantification of this compound by GC-MS
This protocol outlines the derivatization and analysis of this compound from culture supernatant.
1. Sample Preparation:
-
Centrifuge the culture sample at 10,000 x g for 10 min to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
2. Derivatization:
-
To 100 µL of the filtered supernatant, add an internal standard (e.g., a known concentration of a related but distinct organic acid).
-
Evaporate the sample to dryness under a stream of nitrogen gas.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 60 minutes to ensure complete derivatization of the carboxyl and hydroxyl groups.
3. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system.
-
GC Column: Use a non-polar column suitable for organic acid analysis (e.g., DB-5ms).
-
Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 min.
-
-
MS Detection: Operate in full scan mode to identify the characteristic mass fragments of the derivatized this compound. Quantify using selected ion monitoring (SIM) for higher sensitivity and accuracy, based on the ratio of the target analyte peak area to the internal standard peak area.
Protocol 3: Heterologous Expression and Purification of Key Enzymes
This protocol provides a general framework for the expression and purification of enzymes such as L-lysine-2-monooxygenase or 2-oxoadipate reductase from a recombinant E. coli host.
1. Gene Cloning and Expression Vector Construction:
-
Synthesize the codon-optimized gene encoding the target enzyme and clone it into a suitable expression vector (e.g., pET vector with an N- or C-terminal His-tag).
-
Transform the expression plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
-
Grow the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
3. Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and lysozyme).
-
Disrupt the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to a Ni-NTA affinity chromatography column equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purified protein by SDS-PAGE for purity and concentration. Further purification steps like size-exclusion chromatography may be necessary.
Conclusion
The validation of this compound as a metabolic intermediate, particularly in the lysine degradation pathway, opens up promising avenues for the bio-based production of adipic acid and other valuable chemicals. The high titer of 11.1 g/L achieved for this compound in engineered E. coli demonstrates the potential of this pathway.[1] However, further research is needed to optimize the conversion of this compound to the final product and to conduct direct comparative studies with alternative biosynthetic routes under standardized conditions. The experimental protocols provided in this guide offer a starting point for researchers to delve deeper into this exciting area of metabolic engineering.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic engineering strategies to bio-adipic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Adipic Acid Production: 2-Hydroxyadipic Acid and Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
The production of adipic acid, a crucial monomer for nylon-6,6 and other polymers, is undergoing a significant shift from traditional petrochemical-based methods to more sustainable bio-based routes. This guide provides an objective comparison of various precursors for adipic acid synthesis, with a focus on the emerging role of 2-hydroxyadipic acid. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visual representations of the synthetic pathways to aid researchers in navigating this evolving landscape.
Performance Comparison of Adipic Acid Precursors
The selection of a precursor for adipic acid production is a critical decision influenced by factors such as yield, reaction conditions, catalyst efficiency, and sustainability. The following table summarizes the performance of several key precursors based on available experimental data.
| Precursor | Catalyst | Reaction Conditions | Adipic Acid Yield (%) | Key Advantages | Key Challenges |
| This compound | Ionic Liquid [MIM(CH₂)₄SO₃H]I | 160°C, 3.4 MPa H₂ | >98% (from THFDCA*) | High conversion efficiency in the final step. | Often an intermediate requiring a multi-step synthesis. |
| 2,5-Furandicarboxylic Acid (FDCA) | Ru/Al₂O₃ and [MIM(CH₂)₄SO₃H]I | Two-step process: 1) 50°C, 3.1 MPa H₂; 2) 160°C, 3.4 MPa H₂ | 99% (overall)[1][2][3] | High overall yield from a bio-based platform chemical. | Two-step process adds complexity. |
| Mucic Acid | Ir-ReOx/C | 180-220°C, 15 bar N₂ | 63% (adipate esters)[4] | One-step conversion from a renewable feedstock. | Yields are for adipate esters and require a subsequent hydrolysis step. |
| Mucic Acid | Methyltrioxorhenium (MTO) and Pt/C | Two-step, one-pot: 120°C (air), then 200°C | 75% (adipic acid ester)[5] | One-pot reaction simplifies the process. | Moderate yield of the esterified product. |
| D-Glucose | Engineered Saccharomyces cerevisiae | Three-stage fermentation | 2.0-2.2 mg/L (adipic acid)[6] | Direct biological conversion from a simple sugar. | Very low titers achieved so far. |
| cis,cis-Muconic Acid | Pd/C | 24 bar H₂ | 72%[4] | Can be produced biologically from lignin or sugars. | Requires a separate hydrogenation step. |
| trans,trans-Muconic Acid | 5% Pt/C | 50-70°C, 4 bar H₂ | Complete conversion | Mild reaction conditions. | Kinetic studies focus on conversion rather than isolated yield.[7] |
| Cyclohexanone | RuCl₃ · nH₂O / Oxone® | Room Temperature | 98%[8] | High yield under mild conditions. | Relies on a petrochemical-based precursor. |
*Note: In the two-step conversion of FDCA to adipic acid, tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is an intermediate. The >98% yield for this compound is based on its role as a subsequent intermediate in this pathway.
Experimental Protocols
Two-Step Conversion of 2,5-Furandicarboxylic Acid (FDCA) to Adipic Acid
This protocol describes a highly efficient method to produce adipic acid from the bio-based platform chemical FDCA, with this compound as a key intermediate.[1][2][3]
Step 1: Hydrogenation of FDCA to Tetrahydrofuran-2,5-dicarboxylic Acid (THFDCA)
-
Catalyst: Ru/Al₂O₃
-
Reaction Setup: A high-pressure batch reactor is charged with 1.0 wt% FDCA in deionized water. The Ru/Al₂O₃ catalyst is added at a specified substrate-to-catalyst ratio.
-
Reaction Conditions: The reactor is pressurized with hydrogen gas to 3.1 MPa and heated to 50°C. The reaction mixture is stirred for 4 hours.
-
Product Isolation: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The resulting aqueous solution contains THFDCA and some this compound.
Step 2: Hydrogenolysis of THFDCA to Adipic Acid
-
Catalyst: Iodide-containing ionic liquid [MIM(CH₂)₄SO₃H]I
-
Reaction Setup: The aqueous solution of THFDCA from Step 1 is placed in a high-pressure reactor with the ionic liquid catalyst.
-
Reaction Conditions: The reactor is pressurized with hydrogen gas to 3.4 MPa and heated to 160°C. The reaction is run for a specified time to ensure complete conversion.
-
Product Analysis: The final product mixture is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the yield of adipic acid.
One-Step Conversion of Mucic Acid to Adipate Esters
This protocol outlines a one-step catalytic conversion of mucic acid, a sugar-derived acid, to adipate esters.[4]
-
Catalyst: Bifunctional Ir-ReOx/C
-
Reaction Setup: A 75 mL Parr batch reactor is loaded with mucic acid (1 mmol), the Ir-ReOx/C catalyst (150 mg), and isopropanol (40 mL) as both a solvent and a hydrogen donor.
-
Reaction Conditions: The reactor is pressurized with nitrogen to 15 bar and heated to a temperature between 180°C and 220°C for 6 to 12 hours.
-
Product Isolation and Analysis: After the reaction, the catalyst is removed by filtration. The isopropanol is removed under reduced pressure to yield the adipate ester product. The conversion and yield are determined using ¹H NMR spectroscopy.
Biocatalytic Production of Adipic Acid from Glucose
This protocol describes a three-stage fermentation process using an engineered strain of Saccharomyces cerevisiae to produce adipic acid directly from glucose.[6]
-
Microorganism: Engineered Saccharomyces cerevisiae strain expressing enzymes for the adipic acid pathway, including an enoate reductase.
-
Fermentation Setup: The fermentation is carried out in a bioreactor under controlled conditions.
-
Stage 1 (Anaerobic): The yeast cells are grown under anaerobic conditions to allow for the maturation of the oxygen-sensitive enoate reductase.
-
Stage 2 (Aerobic): The culture is then switched to aerobic conditions to facilitate the conversion of an intermediate (catechol) to cis,cis-muconic acid by an oxygen-dependent dioxygenase.
-
Stage 3 (Microaerobic/Anaerobic): The conditions are shifted back to microaerobic or anaerobic to allow the enoate reductase to convert the cis,cis-muconic acid to adipic acid.
-
Product Analysis: The final concentration of adipic acid in the fermentation broth is determined by analytical methods like HPLC. The reported titers are in the range of 2.0–2.2 mg/L.
Visualizing the Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical and biological pathways for adipic acid production.
Caption: Overview of Petrochemical and Bio-Based Routes to Adipic Acid.
Caption: Two-Step Catalytic Conversion of FDCA to Adipic Acid.
Caption: Biological Pathway from Glucose to Adipic Acid via 2-Hydroxyadipate.
References
- 1. d-nb.info [d-nb.info]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. WO2015084265A1 - Chemical process to convert mucic acid to adipic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. psecommunity.org [psecommunity.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Hydroxyadipic Acid and 3-Hydroxyadipic Acid for Researchers and Drug Development Professionals
An in-depth guide to the chemical properties, metabolic pathways, and clinical significance of two isomeric dicarboxylic acids.
This guide provides a comprehensive comparative analysis of 2-hydroxyadipic acid and 3-hydroxyadipic acid, two constitutional isomers with distinct roles in human metabolism and disease. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these molecules. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of their metabolic pathways.
Chemical and Physical Properties
This compound and 3-hydroxyadipic acid share the same molecular formula (C₆H₁₀O₅) and molecular weight (162.14 g/mol ), but differ in the position of the hydroxyl group on the adipic acid backbone.[1][2][3][4] This structural difference leads to distinct chemical and physical properties, influencing their biological activities and analytical profiles.
| Property | This compound | 3-Hydroxyadipic Acid |
| IUPAC Name | 2-hydroxyhexanedioic acid | 3-hydroxyhexanedioic acid |
| Synonyms | α-Hydroxyadipic acid, 2-Hydroxyhexanedioic acid | β-Hydroxyadipic acid, 3-Hydroxyhexanedioic acid |
| CAS Number | 18294-85-4 | 14292-29-6 |
| Molecular Formula | C₆H₁₀O₅ | C₆H₁₀O₅ |
| Molecular Weight | 162.14 g/mol | 162.14 g/mol |
| Physical State | Solid | White crystalline solid |
| Water Solubility | Soluble | Soluble |
| Relative Density | 1.413 g/cm³ | Not Available |
Biological Significance and Metabolic Pathways
The distinct positioning of the hydroxyl group dictates the involvement of each isomer in different metabolic pathways, leading to their association with separate inborn errors of metabolism.
This compound: A Marker of Impaired Lysine, Hydroxylysine, and Tryptophan Degradation
This compound is an intermediate in the degradation pathway of the essential amino acid L-lysine.[5][6][7] It is formed by the reduction of 2-ketoadipic acid.[4][8] Elevated levels of this compound, along with 2-aminoadipic acid and 2-ketoadipic acid, in the urine are characteristic of 2-ketoadipic aciduria (also known as alpha-aminoadipic and alpha-ketoadipic aciduria).[9][10][11][12][13] This rare autosomal recessive disorder results from a deficiency of the 2-ketoadipic acid dehydrogenase enzyme complex.[13]
3-Hydroxyadipic Acid: An Indicator of Enhanced or Impaired Fatty Acid Oxidation
3-Hydroxyadipic acid is a metabolite derived from the omega-oxidation of fatty acids, followed by beta-oxidation of the resulting dicarboxylic acids.[1][2][14][15][16] This pathway becomes particularly active under conditions of high fatty acid mobilization, such as fasting, or when mitochondrial beta-oxidation is impaired.[17][18] Consequently, elevated urinary excretion of 3-hydroxyadipic acid (often measured as its stable lactone form, 3-hydroxyadipic acid 3,6-lactone) is a hallmark of various fatty acid oxidation disorders, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[18][19][20]
In healthy adults, the urinary concentration of 3-hydroxyadipic acid 3,6-lactone is typically low (0.9 +/- 0.5 micrograms/mg creatinine) but increases significantly during fasting, reaching up to 19.1 +/- 8.5 micrograms/mg creatinine after three days.[17] In children, this response is even more pronounced.[17]
Experimental Protocols
Accurate quantification of this compound and 3-hydroxyadipic acid is crucial for diagnosing metabolic disorders and for research purposes. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose.
General Experimental Workflow for GC-MS Analysis
Detailed Sample Preparation for GC-MS Analysis of Urinary Organic Acids
This protocol provides a general guideline for the preparation of urine samples for the analysis of 2- and 3-hydroxyadipic acid.
-
Sample Collection and Storage: Collect a random urine sample in a sterile container. If not analyzed immediately, store the sample at -20°C or lower.
-
Internal Standard Addition: To a 1 mL aliquot of urine, add a known amount of a suitable internal standard, such as a stable isotope-labeled analog of the analytes (e.g., D3-2-hydroxyadipic acid, D3-3-hydroxyadipic acid).
-
Extraction:
-
Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process twice more, combining the organic layers.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column coated with 5% phenyl methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 5 minutes.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometer Mode: Scan mode (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identify the TMS derivatives of this compound and 3-hydroxyadipic acid based on their retention times and mass spectra compared to authentic standards.
-
Quantify the analytes by comparing the peak area of their characteristic ions to that of the internal standard.
-
Conclusion
This compound and 3-hydroxyadipic acid, while structurally similar, are involved in distinct metabolic pathways and are indicative of different pathological states. A thorough understanding of their unique biochemical roles and accurate analytical determination are essential for the diagnosis and management of related metabolic disorders, as well as for advancing research in these areas. The information provided in this guide serves as a valuable resource for scientists and clinicians working with these important biomolecules.
References
- 1. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 2. humpath.com [humpath.com]
- 3. 3-Hydroxyadipic acid | C6H10O5 | CID 151913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Organic acids | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medkoo.com [medkoo.com]
- 11. 2-aminoadipic 2-oxoadipic aciduria (Concept Id: C1859817) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 12. Alpha-aminoadipic and alpha-ketoadipic aciduria - Wikipedia [en.wikipedia.org]
- 13. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 14. researchgate.net [researchgate.net]
- 15. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. byjus.com [byjus.com]
- 17. Urinary 3-hydroxyadipic acid 3,6-lactone: structural identification and effect of fasting in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. 3-Hydroxydicarboxylic aciduria--a fatty acid oxidation defect with severe prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Purity of Synthesized 2-Hydroxyadipic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of synthesized 2-Hydroxyadipic acid, a key intermediate in various metabolic pathways and a potential building block in chemical synthesis. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in the selection of the most appropriate analytical methodology.
Comparative Analysis of Purity Assessment Methods
The determination of this compound purity can be effectively achieved using several analytical techniques. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the expected impurities, and the available instrumentation.
A commercially available this compound standard serves as a crucial reference for all comparative analyses. These standards are available from various suppliers with specified purities, typically ranging from ≥95% to over 99%.[1][2]
Table 1: Comparison of Analytical Techniques for this compound Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Quantitative analysis of purity and impurity profiling. | Identification and quantification of volatile impurities. | Structural elucidation and quantitative purity determination. |
| Sample Prep | Dissolution in a suitable solvent (e.g., mobile phase). | Derivatization is often required to increase volatility. | Dissolution in a deuterated solvent. |
| Strengths | High resolution, sensitivity, and reproducibility for quantitative analysis. | High sensitivity and specificity for identifying unknown impurities. | Provides detailed structural information and can quantify without a specific reference standard for every impurity. |
| Limitations | Requires a reference standard for accurate quantification. | Not suitable for non-volatile impurities; derivatization can introduce errors. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Typical Impurities Detected | Starting materials, by-products (e.g., adipic acid, glutaric acid), and other non-volatile compounds. | Volatile organic synthesis by-products and residual solvents. | Structural isomers and major impurities with distinct proton signals. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from general methods for organic acid analysis and is suitable for the quantitative purity determination of this compound.[3][4][5][6]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and the sample into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample using the calibration curve. The purity is calculated as the percentage of the measured concentration relative to the expected concentration.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol provides a method for determining the purity of this compound by comparing the integral of the analyte's signals to that of a known internal standard.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD).
-
Internal Standard: Maleic acid or another suitable standard with a known purity and non-overlapping signals.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into an NMR tube.
-
Dissolution: Add approximately 0.7 mL of the deuterated solvent to the NMR tube and vortex until both the sample and the standard are fully dissolved.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Purity Calculation:
-
Identify a well-resolved proton signal for both this compound (e.g., the methine proton at ~4.0 ppm) and the internal standard.
-
Integrate the selected signals.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_std = Purity of the internal standard
-
Potential Impurities in Synthesized this compound
The nature of impurities in synthesized this compound largely depends on the synthetic route.
Biosynthetic Route: When produced via fermentation, common impurities may include residual precursors like L-lysine and metabolic by-products such as acetic acid and lactic acid.[7]
Chemical Synthesis Route: Chemical synthesis, often involving the oxidation of compounds like 2-hydroxycyclohexanone, can lead to impurities such as:
-
Unreacted starting materials.
-
Adipic acid.
-
Glutaric acid.
-
Other dicarboxylic acids formed from over-oxidation or side reactions.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in the analysis and the biological context of this compound, the following diagrams are provided.
This compound is an intermediate in the metabolic pathway of lysine and tryptophan. Its accumulation is associated with the genetic disorder 2-ketoadipic aciduria, which results from a deficiency in the enzyme 2-ketoadipate dehydrogenase.[10]
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Simultaneous Determination of 13 Organic Acids in Liquid Culture Media of Edible Fungi Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scioninstruments.com [scioninstruments.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. chemcess.com [chemcess.com]
- 9. Frontiers | Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts [frontiersin.org]
- 10. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for 2-Hydroxyadipic Acid: A Comparative Guide to Immunoassays and Mass Spectrometry
For researchers, scientists, and drug development professionals investigating the role of 2-hydroxyadipic acid, a critical dicarboxylic acid intermediate in metabolic pathways, selecting the appropriate analytical method is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of immunoassay-based techniques with mass spectrometry-based methods for the quantification of this compound, with a special focus on the potential cross-reactivity challenges inherent in immunoassay development.
Currently, there are no commercially available immunoassays, such as ELISA kits, specifically designed for the detection of this compound. This guide, therefore, will address the topic from a developmental perspective, outlining the potential for such an assay and its anticipated performance in comparison to established mass spectrometry techniques.
The Challenge of Cross-Reactivity in a Hypothetical Immunoassay for this compound
An immunoassay for a small molecule like this compound would typically be a competitive assay. The specificity of such an assay is determined by the antibody's ability to bind exclusively to this compound. However, due to structural similarities with other endogenous molecules, the potential for cross-reactivity is a significant concern.
Antibodies developed against this compound could potentially cross-react with other dicarboxylic acids that share a similar backbone or functional groups. These include its metabolic precursor, 2-ketoadipic acid, and the parent compound, adipic acid.[1][2] Cross-reactivity with these and other related metabolites would lead to inaccurate quantification and misinterpretation of results.
Comparison of Analytical Methodologies: Hypothetical Immunoassay vs. Mass Spectrometry
While a dedicated immunoassay for this compound is not yet available, a comparison with the current gold-standard methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is essential for understanding the analytical landscape.[3][4][5]
| Feature | Hypothetical Immunoassay (e.g., Competitive ELISA) | Mass Spectrometry (GC-MS, LC-MS/MS) |
| Specificity | Moderate to High (dependent on antibody quality and potential for cross-reactivity with structurally similar dicarboxylic acids) | Very High (mass-to-charge ratio provides definitive identification) |
| Sensitivity | Potentially High (in the ng/mL to pg/mL range) | High (LC-MS/MS can achieve very low limits of detection, often in the low nmol/L to pmol/L range)[4] |
| Throughput | High (amenable to 96-well plate format for simultaneous analysis of many samples) | Lower (sample preparation and chromatographic separation can be time-consuming, though high-throughput methods exist)[4] |
| Cost per Sample | Lower | Higher (instrumentation and maintenance costs are significant) |
| Ease of Use | Relatively simple and can be automated | Requires specialized expertise and instrumentation |
| Sample Preparation | Minimal, often direct use of biological fluids after dilution | More extensive, may involve extraction and derivatization[4] |
| Development Time | Long and resource-intensive (requires antibody development and validation) | Method development is required but is generally faster than antibody development |
Established Alternative: Mass Spectrometry-Based Quantification
Given the absence of a commercial immunoassay, researchers currently rely on mass spectrometry for the accurate quantification of this compound. Both GC-MS and LC-MS/MS offer high specificity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique typically requires derivatization of the non-volatile dicarboxylic acids to make them amenable to gas chromatography. The subsequent mass analysis provides a definitive identification and quantification based on the unique fragmentation pattern of the derivatized analyte.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of metabolites in complex biological matrices.[3][4][5][6] It combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This method can often be performed with less stringent sample cleanup and may not always require derivatization, although derivatization can be used to enhance sensitivity.[5]
Experimental Protocols
Representative Competitive ELISA Protocol (Hypothetical)
This protocol is a representative example of how a competitive ELISA for this compound might be performed.
-
Coating: A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., BSA). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well to block any non-specific binding sites. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed again.
-
Competitive Reaction: Standards of known this compound concentration and unknown samples are mixed with a specific primary antibody against this compound. This mixture is then added to the wells of the microplate. The plate is incubated for 1-2 hours at room temperature. During this time, the free this compound in the standards or samples competes with the this compound-protein conjugate on the plate for binding to the primary antibody.
-
Washing: The plate is washed to remove any unbound antibody and antigen.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) is added to each well. The plate is incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove any unbound secondary antibody.
-
Substrate Addition: A substrate for the enzyme is added to each well. The enzyme will catalyze a color change.
-
Signal Detection: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
General Protocol for LC-MS/MS Analysis of Dicarboxylic Acids
This protocol provides a general workflow for the analysis of dicarboxylic acids, including this compound, using LC-MS/MS.[4]
-
Sample Preparation:
-
To 100 µL of serum, plasma, or urine, add an internal standard (a stable isotope-labeled version of the analyte).
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected, or an extraction and derivatization can be performed. For enhanced sensitivity, dicarboxylic acids can be derivatized (e.g., to form butyl esters).[4]
-
-
Liquid Chromatography:
-
Inject the prepared sample onto a suitable LC column (e.g., a C18 reversed-phase column).
-
Use a gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Tandem Mass Spectrometry:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Set the mass spectrometer to perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.
-
-
Data Analysis:
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.
-
Visualizing the Methodologies and Metabolic Context
To further clarify the concepts discussed, the following diagrams illustrate a hypothetical immunoassay workflow and the metabolic pathway of this compound.
Caption: Workflow of a hypothetical competitive ELISA for this compound.
Caption: Simplified metabolic pathway showing the synthesis of this compound.[7][8]
References
- 1. This compound | C6H10O5 | CID 193530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000321) [hmdb.ca]
- 3. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Unraveling the Metabolic Fate of 2-Hydroxyadipic Acid: A Guide to Isotopic Labeling Studies
For researchers, scientists, and professionals in drug development, understanding the metabolic pathways of key biological molecules is paramount. 2-Hydroxyadipic acid, a dicarboxylic acid implicated in certain inborn errors of metabolism and a key intermediate in engineered biosynthetic pathways, presents a compelling case for detailed metabolic investigation. This guide provides a comparative overview of the established understanding of this compound metabolism and a proposed framework for its definitive confirmation using isotopic labeling studies.
The Known Metabolic Crossroads of this compound
This compound is primarily recognized for its role in two distinct metabolic contexts. In human metabolism, it is formed by the reduction of 2-ketoadipic acid.[1][2] Elevated levels of this compound in urine are a hallmark of 2-ketoadipic aciduria, an inborn error of metabolism affecting the degradation pathway of lysine, hydroxylysine, and tryptophan.[3] This accumulation suggests a bottleneck in the downstream processing of this metabolite in affected individuals.
Conversely, in the realm of metabolic engineering, this compound serves as a crucial intermediate in the biosynthesis of adipic acid, a valuable platform chemical.[4] Engineered microorganisms, such as Escherichia coli, have been designed to produce adipic acid from renewable feedstocks via a pathway that proceeds through this compound.[4]
While its formation from 2-ketoadipic acid is well-established, the subsequent metabolic fate of this compound in native biological systems remains less clearly defined. Isotopic labeling studies offer a powerful approach to trace the journey of this molecule and definitively map its metabolic conversions.
Proposed Isotopic Labeling Strategy for Elucidating this compound Metabolism
To unequivocally confirm the metabolic pathway of this compound, a stable isotope tracing study can be employed. This involves introducing a labeled version of the molecule into a biological system and tracking the incorporation of the isotope into downstream metabolites.
Experimental Protocol: A Step-by-Step Guide
A robust experimental design is critical for obtaining clear and interpretable results. The following protocol outlines a comprehensive approach using ¹³C-labeled this compound.
1. Synthesis of Labeled Tracer:
-
Synthesize [U-¹³C₆]-2-hydroxyadipic acid to ensure all carbon atoms are labeled. This provides a distinct mass shift that is readily detectable by mass spectrometry.
2. In Vitro Cell Culture Model:
-
Utilize a relevant cell line, such as a human hepatocyte cell line (e.g., HepG2), which is metabolically active and capable of processing fatty acids.
-
Culture cells in a defined medium.
-
Introduce [U-¹³C₆]-2-hydroxyadipic acid to the culture medium at a known concentration.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-dependent metabolism of the tracer.
3. Metabolite Extraction:
-
At each time point, harvest the cells and quench their metabolism rapidly using a cold solvent mixture (e.g., 80% methanol).
-
Separate the intracellular and extracellular (medium) fractions to distinguish between absorbed and metabolized compounds.
-
Perform a liquid-liquid extraction to isolate metabolites of varying polarities.
4. Analytical Detection and Quantification:
-
Employ a high-resolution analytical platform, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the sensitive and specific detection of metabolites.
-
For GC-MS analysis, derivatize the samples (e.g., with trimethylsilyl (TMS) ethers) to increase their volatility.
-
Scan for the mass-to-charge ratios (m/z) of potential downstream metabolites, looking for the incorporation of the ¹³C label.
5. Data Analysis:
-
Identify and quantify the isotopologues (molecules differing only in their isotopic composition) of suspected downstream metabolites.
-
Calculate the isotopic enrichment in each metabolite pool to determine the extent of conversion from the labeled precursor.
Expected Quantitative Data and Interpretation
The following table summarizes the anticipated results from the proposed isotopic labeling study, providing a clear comparison between the labeled precursor and its expected downstream metabolites.
| Metabolite | Expected Isotopologue | Expected Isotopic Enrichment (at 24h) | Metabolic Implication |
| This compound | M+6 | High | Successful uptake of the tracer |
| 2-Ketoadipic acid | M+6 | Moderate | Reversible oxidation to its precursor |
| Glutaric acid | M+5 | Low to Moderate | Decarboxylation and further degradation |
| Succinic acid | M+4 | Low | Entry into the Krebs cycle |
| Adipic acid | M+6 | Low (in non-engineered cells) | Potential for direct conversion |
M+X denotes the mass isotopologue with X number of ¹³C atoms.
Visualizing the Metabolic Landscape
Diagrams are essential for conceptualizing complex biological processes. The following visualizations, generated using the DOT language, illustrate the known metabolic context of this compound and the proposed experimental workflow.
Caption: Known metabolic pathway of this compound.
Caption: Proposed workflow for isotopic labeling study.
By employing the rigorous methodology of isotopic labeling, researchers can move beyond correlational observations to a definitive, quantitative understanding of this compound metabolism. This knowledge is not only fundamental to our understanding of cellular biochemistry but also holds significant potential for the development of novel diagnostics and therapeutic strategies for related metabolic disorders, as well as for optimizing engineered biosynthetic pathways.
References
- 1. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BG - Understanding the effects of early degradation on isotopic tracers: implications for sediment source attribution using compound-specific isotope analysis (CSIA) [bg.copernicus.org]
- 3. Human Metabolome Database: GC-MS Spectrum - this compound GC-MS (3 TMS) (HMDB0000321) [hmdb.ca]
- 4. pubs.acs.org [pubs.acs.org]
Comparing the efficiency of different enzymes for 2-Hydroxyadipate production
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of 2-hydroxyadipate, a key intermediate in the bio-based production of adipic acid for nylon manufacturing, is a critical area of research. The efficiency of the dehydrogenase or reductase catalyzing the conversion of 2-oxoadipate (also known as 2-ketoadipate) to 2-hydroxyadipate is a significant bottleneck in the overall pathway. This guide provides a comparative analysis of various enzymes evaluated for this pivotal reaction, supported by experimental data to aid in the selection of the most effective biocatalyst.
Enzyme Performance Comparison
The following table summarizes the kinetic parameters of different enzymes that have been characterized for their ability to reduce 2-oxoadipate to 2-hydroxyadipate. The data highlights the diversity in substrate affinity (Km), catalytic turnover (kcat or specific activity), and overall catalytic efficiency (kcat/Km).
| Enzyme | Source Organism | Product Stereochemistry | Km (2-oxoadipate) [mM] | kcat [s⁻¹] | Specific Activity [U/mg] | Catalytic Efficiency (kcat/Km) [M⁻¹s⁻¹] |
| Lactate Dehydrogenase (Ae-LdhO) | Alcaligenes eutrophus H16 | (S)-2-hydroxyadipate | 0.32[1] | - | 454.5[1] | - |
| (R)-2-Hydroxyglutarate Dehydrogenase (Hgdh) | Acidaminococcus fermentans | (R)-2-hydroxyadipate | 1.8 | 0.05 | - | 27.8 |
| D-3-Phosphoglycerate Dehydrogenase (Pgdh) | Escherichia coli | Not Specified | 11 | 0.45 | - | 40.9 |
| Engineered Homoisocitrate Dehydrogenase | Schizosaccharomyces pombe | (R)-2-hydroxyadipate | 2.0[2] | 0.027[2] | - | 13.3[2] |
| Engineered Hgdh (Variant 1) | Acidaminococcus fermentans | (R)-2-hydroxyadipate | 0.8 | 2.5 | - | 3125 |
| Engineered Hgdh (Variant 2) | Acidaminococcus fermentans | (R)-2-hydroxyadipate | 0.7 | 2.3 | - | 3286 |
| Engineered Hgdh (Variant 3) | Acidaminococcus fermentans | (R)-2-hydroxyadipate | 0.9 | 2.1 | - | 2333 |
Note: Specific activity is expressed in U/mg, where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute. The catalytic efficiency for Ae-LdhO could not be calculated as kcat was not reported. The data for engineered Hgdh variants are derived from a directed evolution study aimed at improving 2-oxoadipate reduction[3].
Metabolic Pathway for 2-Hydroxyadipate Production
The production of 2-hydroxyadipate is a key step in the biosynthesis of adipic acid from renewable feedstocks like glucose. One prominent pathway proceeds via the intermediate 2-oxoadipate. The final reduction step is catalyzed by a 2-oxoadipate reductase/dehydrogenase. The stereochemistry of the resulting 2-hydroxyadipate is crucial for subsequent enzymatic steps.
Caption: Biosynthetic pathway from glucose to adipic acid, highlighting the enzymatic conversion of 2-oxoadipate to 2-hydroxyadipate.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of enzyme efficiencies. Below are generalized protocols for the expression, purification, and activity assay of 2-oxoadipate reducing enzymes, based on commonly employed techniques.
Recombinant Enzyme Expression and Purification
A typical workflow for obtaining purified enzyme for characterization is outlined below.
Caption: A generalized experimental workflow for the production and characterization of recombinant enzymes for 2-hydroxyadipate synthesis.
Detailed Steps:
-
Gene Cloning and Expression: The gene encoding the dehydrogenase of interest is cloned into a suitable expression vector, often containing a purification tag (e.g., His-tag). The vector is then transformed into an expression host, typically E. coli.
-
Protein Expression: The E. coli cells are cultured to a desired optical density, and protein expression is induced (e.g., with IPTG). Cells are grown for a specific period at a controlled temperature to allow for protein accumulation.
-
Cell Lysis and Clarification: The cells are harvested by centrifugation, resuspended in a suitable buffer, and lysed to release the intracellular proteins. The cell debris is removed by centrifugation to obtain a clear cell lysate.
-
Protein Purification: The target enzyme is purified from the cell lysate using chromatography techniques. For His-tagged proteins, immobilized metal affinity chromatography (IMAC) is commonly used. Further purification steps like ion-exchange or size-exclusion chromatography may be employed to achieve high purity.
-
Purity Analysis: The purity of the enzyme is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Enzyme Activity Assay
The activity of 2-oxoadipate reducing enzymes is typically measured by monitoring the oxidation of the cofactor NADH to NAD⁺ at 340 nm using a spectrophotometer.
Reagents and Materials:
-
Purified enzyme solution
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.0)
-
2-oxoadipic acid solution (substrate)
-
NADH solution (cofactor)
-
Spectrophotometer and cuvettes
Assay Procedure:
-
Prepare a reaction mixture in a cuvette containing the buffer, 2-oxoadipic acid at various concentrations, and NADH.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the purified enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the enzyme activity.
-
The initial linear rate of the reaction is used to calculate the enzyme activity. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
Determination of Kinetic Parameters:
-
Km and Vmax: To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), the initial reaction rates are measured at varying concentrations of 2-oxoadipate while keeping the NADH concentration constant and saturating. The data are then fitted to the Michaelis-Menten equation.
-
kcat: The turnover number (kcat) is calculated by dividing Vmax by the total enzyme concentration used in the assay.
-
kcat/Km: The catalytic efficiency is calculated by dividing kcat by Km.
Conclusion
The selection of an appropriate enzyme for the production of 2-hydroxyadipate is a critical decision in the development of a bio-based adipic acid production process. While native enzymes like lactate dehydrogenase from A. eutrophus show high specific activity, their product stereochemistry may not be ideal for all downstream applications. (R)-2-hydroxyglutarate dehydrogenase from A. fermentans produces the desired (R)-enantiomer but has a lower native activity towards 2-oxoadipate. Protein engineering efforts, as demonstrated with the directed evolution of Hgdh, have shown significant promise in dramatically improving the catalytic efficiency of these enzymes for 2-oxoadipate reduction[3]. Researchers and drug development professionals should consider both the kinetic properties and the stereoselectivity of the enzyme when designing and optimizing biosynthetic pathways for 2-hydroxyadipate and its derivatives.
References
A Comparative Guide to the Analytical Methods for Quantifying 2-Hydroxyadipic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of 2-hydroxyadipic acid, a key biomarker in certain metabolic disorders, is of paramount importance. This guide provides an objective comparison of the predominant analytical methods used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document outlines the experimental protocols and presents a comparative analysis of their performance based on available data.
Method Comparison
The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, sample throughput, and the nature of the biological matrix. Both techniques offer the high selectivity and sensitivity necessary for bioanalytical applications.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like this compound, a crucial derivatization step is required to increase their volatility and thermal stability.[1][2] Silylation, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (TMS) derivatives, is a common practice.[3] Stable isotope-labeled internal standards can be employed in a stable-isotope dilution analysis to achieve high accuracy and precision.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the standard for many bioanalytical applications due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for high volatility.[4] While direct analysis of this compound is possible, derivatization is often employed to enhance chromatographic retention on reverse-phase columns and to improve ionization efficiency, thereby increasing sensitivity.[5][6] Charge-reversal derivatization is one such strategy that has proven effective for dicarboxylic acids.[5]
Quantitative Performance Data
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the quantification of organic acids, including those similar in structure to this compound. It is important to note that these values are illustrative and can vary depending on the specific instrumentation, sample matrix, and validation protocol.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µM | 0.01 - 0.5 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | 0.05 - 1 µM |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 15% |
| Sample Throughput | Lower | Higher |
| Derivatization | Mandatory | Often recommended for better performance |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for the quantification of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation (Urine/Plasma):
-
To 100 µL of the biological sample, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate to isolate the organic acids.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatization reagent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).[3]
-
Heat the mixture at 70-80°C for 30-60 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups to their TMS ethers and esters, respectively.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to separate this compound from other components.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound and the internal standard for enhanced sensitivity and selectivity.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation (Urine/Plasma):
-
To 50 µL of the biological sample, add an internal standard (e.g., stable isotope-labeled this compound).
-
Precipitate proteins by adding a solvent like acetonitrile. Centrifuge to pellet the proteins.
-
Transfer the supernatant and evaporate to dryness.
-
-
Derivatization (Optional but Recommended):
-
Reconstitute the residue in a solution containing a derivatization agent (e.g., a phenylenediamine-based reagent) and a coupling agent.[6]
-
Incubate the mixture to allow the reaction to complete. This step enhances the chromatographic properties and detection sensitivity of the analyte.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for underivatized acids or positive mode for certain derivatives.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and its internal standard to ensure high selectivity and sensitivity.
-
-
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. agilent.com [agilent.com]
- 2. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Validation of Analytic Methods for Biomarkers Used in Drug Development | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Engineered E. coli Strains for 2-Hydroxyadipic Acid Production
This guide provides a detailed comparison of engineered Escherichia coli strains designed for the production of 2-hydroxyadipic acid, a key intermediate in the biosynthesis of adipic acid for bionylon production. The following sections present quantitative production data, detailed experimental protocols, and visualizations of the metabolic pathway and experimental workflow to assist researchers in the fields of metabolic engineering and synthetic biology.
Performance Benchmark of Engineered E. coli Strains
The production of this compound was benchmarked in various genetically modified E. coli BW25113 strains. The engineering strategies focused on the heterologous expression of a biosynthetic pathway converting L-lysine to this compound, enhancement of precursor and cofactor availability, and optimization of fermentation conditions. The performance of key strains from shake-flask and fed-batch fermentations is summarized below.
| Strain ID | Genotype / Engineering Strategy | Culture Condition | Titer (g/L) | Reference |
| BW_pA-pA | BW25113 expressing L-lysine to 2-HAA pathway | Shake Flask (de novo from glucose) | 0.193 | [1] |
| BW_pA-pA | BW25113 expressing L-lysine to 2-HAA pathway | Shake Flask (de novo, +2 g/L α-ketoglutarate) | 0.309 | [1] |
| BW_H-pgi5 | Optimized precursor & cofactor pathways | 5 L Bioreactor (Fed-batch) | 7.11 | [1][2] |
| BW_H-pgi5-pE(yfdV) | Above strain with transporter overexpression | 5 L Bioreactor (Fed-batch) | 11.1 | [1][2] |
HAA: Hydroxyadipic acid
Metabolic Pathway and Experimental Workflow
2.1. Biosynthesis of this compound from L-lysine
The engineered pathway in E. coli for the conversion of L-lysine to this compound involves a two-step enzymatic reaction. This pathway was constructed to serve as a key part of a larger biosynthetic route from renewable feedstocks to adipic acid.[1][2]
2.2. Experimental Workflow
The general workflow for developing and evaluating the this compound producing strains involves molecular cloning, strain cultivation in shake flasks for initial screening, and fed-batch fermentation for performance validation, followed by product quantification.
Experimental Protocols
3.1. Strain Cultivation and Shake Flask Experiments
-
Host Strain : E. coli BW25113 was used as the primary host for genetic modifications.[3]
-
Medium : Recombinant E. coli strains were cultured in M9 medium for feeding and de novo production experiments. The M9 medium contained:
-
Glucose: 10 g/L
-
Yeast Extract: 5 g/L
-
NH₄Cl: 1 g/L
-
Na₂HPO₄: 6.78 g/L
-
KH₂PO₄: 3 g/L
-
MOPS: 2 g/L
-
NaCl: 0.5 g/L
-
MgSO₄: 1 mM
-
CaCl₂: 0.1 mM[1]
-
-
Culture Conditions : For shake flask experiments, cultures were grown at 37°C with shaking at 200 rpm. Induction was performed with an appropriate inducer when the culture reached the desired optical density.[1] For experiments testing the conversion from L-lysine, the precursor was added to the medium. For de novo synthesis from glucose, α-ketoglutarate (2 g/L) was added to the medium to enhance production.[1]
3.2. Fed-Batch Fermentation
-
Bioreactor : Fed-batch fermentations were performed in a 5 L bioreactor.
-
Initial Medium : The initial fermentation medium was similar to the M9 medium used in shake flask experiments.
-
Fermentation Parameters :
-
Temperature: Maintained at 37°C.
-
pH: Controlled at 7.0.
-
Dissolved Oxygen (DO): Maintained at 30% by regulating the mixing speed.[3]
-
-
Feeding Strategy : A fed-batch strategy was employed to supply nutrients, primarily glucose, to the culture to achieve high cell densities and high product titers. Specific feeding profiles were optimized based on the strain's performance and glucose consumption rate.
3.3. Quantification of this compound
The concentration of this compound in the fermentation broth supernatant was determined by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation :
-
Centrifuge the fermentation broth to pellet the cells.
-
Collect the supernatant.
-
The supernatant is then derivatized to make the analyte volatile for GC-MS analysis. A common method for organic acids is trimethylsilyl (TMS) derivatization.
-
-
GC-MS Analysis :
-
Column : A suitable capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column, is used for separation.
-
Carrier Gas : Helium is typically used as the carrier gas.
-
Temperature Program : An optimized temperature gradient is used to separate the components of the sample.
-
Mass Spectrometry : The mass spectrometer is operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized this compound.
-
Quantification : A standard curve is generated using pure this compound to quantify the concentration in the samples. The identity of the this compound peak is confirmed by its mass spectrum.[1]
-
References
Safety Operating Guide
Safe Disposal of 2-Hydroxyadipic Acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-hydroxyadipic acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and environmental compliance.
Understanding the Hazards
This compound presents several hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and leads to serious eye irritation (Category 2A).[1] Additionally, it may cause respiratory irritation and is considered harmful to aquatic life.[1] Personal protective equipment (PPE), including gloves, eye protection, and a lab coat, is mandatory when handling this chemical.[1]
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below. This information is crucial for safe handling and for completing waste disposal documentation.
| Property | Value | Source |
| CAS Number | 18294-85-4 | [1][2] |
| Molecular Formula | C₆H₁₀O₅ | [2] |
| Molecular Weight | 162.14 g/mol | |
| Appearance | Solid | |
| Solubility | PBS (pH 7.2): 5 mg/mlDMF: 2 mg/mlEthanol: 2 mg/mlDMSO: 1 mg/ml | [2] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere strictly to local, state, and federal regulations.[1] The substance should be disposed of via an approved waste disposal plant. The following protocol outlines the recommended steps for safe disposal.
Experimental Protocol: Neutralization and Disposal
This protocol is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) office for specific procedures.
-
Segregation and Labeling:
-
Collect all waste containing this compound (both solid and dissolved forms) in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Harmful"), and the approximate concentration and quantity.
-
-
Neutralization (for aqueous solutions):
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide solution, to the aqueous waste solution while stirring.[3]
-
Monitor the pH of the solution using pH indicator strips or a calibrated pH meter.[3][4]
-
Continue adding the base in small increments until the pH is neutral (approximately pH 7.0).[3] This process reduces the corrosive properties of the acidic waste.
-
-
Final Packaging and Disposal:
-
Transfer the neutralized solution into a corrosion-resistant, leak-proof container suitable for chemical waste.[3]
-
Ensure the container is sealed tightly and labeled as "Neutralized this compound Waste" along with any other components in the solution.
-
Store the container in a designated, secure secondary containment area away from incompatible materials.[3]
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste management company.[3] Do not pour down the drain unless explicitly permitted by your local EHS office and municipal regulations.[4]
-
Accidental Spill and Release Measures
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Wear Appropriate PPE: Don full personal protective equipment, including respiratory protection if dealing with dust or aerosols.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Collect all contaminated materials into a designated hazardous waste container.
-
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol, and dispose of all contaminated materials as hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling 2-Hydroxyadipic acid
Essential Safety and Handling Guide for 2-Hydroxyadipic Acid
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Classification
This compound presents several health hazards that require strict adherence to safety protocols. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1]
| Hazard Classification | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety goggles with side-shields | Must be worn at all times. A face shield may be necessary if there is a significant splash risk.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[3][4] Always inspect gloves for integrity before use. |
| Body Protection | Impervious clothing / Laboratory coat | A fully buttoned lab coat is the minimum requirement. For larger quantities, chemical-resistant clothing is advised.[1][2] |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator (e.g., N95) is required.[1][2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Storage:
Waste Disposal Plan
-
Collection:
-
Collect all this compound waste, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container.
-
-
Spill Decontamination:
-
In case of a spill, wear full PPE.[1]
-
Contain the spill and prevent it from entering drains or water courses.[1]
-
For liquid spills, absorb with an inert, non-combustible material like diatomite or a universal binder.[1]
-
For solid spills, carefully sweep or scoop the material into the waste container, avoiding dust generation.[2]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[1]
-
-
Final Disposal:
Emergency Procedures: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation persists, seek medical attention.[2] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
